SM-130686
Description
Properties
CAS No. |
259667-25-9 |
|---|---|
Molecular Formula |
C22H24Cl2F3N3O3 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClF3N3O3.ClH/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23;/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30);1H/t21-;/m1./s1 |
InChI Key |
RRHATDIHSDLAOM-ZMBIFBSDSA-N |
Isomeric SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |
Canonical SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM 130686; SM 130,686; SM130,686. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SM-130686
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, non-peptidyl small molecule that acts as a partial agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GHSR, the subsequent intracellular signaling cascades, and its physiological effects on growth hormone secretion and anabolism. The information is compiled from publicly available preclinical research. This document includes a summary of quantitative data, descriptions of key experimental methodologies, and visual representations of the signaling pathway and experimental workflows.
Introduction
Growth hormone (GH) plays a crucial role in growth, metabolism, and body composition. Its secretion from the anterior pituitary is regulated by a complex interplay of hormones, including growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of the growth hormone secretagogue receptor (GHSR) and its endogenous ligand, ghrelin, unveiled a new pathway for stimulating GH release.
This compound emerged as a promising synthetic ligand for the GHSR, offering the potential for oral administration to treat conditions such as growth hormone deficiency.[1] This guide delves into the core mechanism by which this compound exerts its pharmacological effects.
Core Mechanism of Action: GHSR Agonism
The primary mechanism of action of this compound is its function as a selective agonist for the growth hormone secretagogue receptor 1a (GHS-R1a).[2] The GHSR is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.
Upon binding to the GHSR, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. It is important to note that this compound is a partial agonist , meaning it does not produce the maximal response that the endogenous ligand, ghrelin, can elicit.[2]
Quantitative Data on Receptor Binding and Efficacy
The following table summarizes the key quantitative parameters that define the interaction of this compound with the GHSR and its efficacy in stimulating GH release.
| Parameter | Value | Species/System | Reference |
| IC50 (vs. 35S-MK-677 binding) | 1.2 nM | Human GHS-R1a | [2] |
| Half-maximum stimulation (EC50) of GH release | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [2] |
| Relative GH-releasing activity (vs. ghrelin) | ~52% | Cultured rat pituitary cells | [2] |
| Bioavailability (oral) | 28% | Rats | [3] |
Signaling Pathway
The binding of this compound to the GHSR primarily activates the Gq/11 subclass of G proteins. This initiates a well-defined signaling cascade leading to the release of intracellular calcium, a critical step for growth hormone secretion from pituitary somatotrophs.
Figure 1: Signaling pathway of this compound via the GHSR.
Physiological Effects
The primary physiological consequence of this compound administration is the stimulation of pulsatile growth hormone release from the anterior pituitary. This, in turn, leads to an increase in circulating levels of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects of GH.
Anabolic Effects
Preclinical studies in rats have demonstrated that repeated oral administration of this compound leads to significant anabolic effects.
| Parameter | Vehicle Control | This compound (10 mg/kg, twice daily for 9 days) | Reference |
| Body Weight Gain | - | 19.5 ± 2.1 g | [2] |
| Fat-Free Mass Gain | - | 18.1 ± 7.5 g | [2] |
These findings highlight the potential of this compound to promote lean body mass.
Experimental Protocols
The following sections describe the general methodologies used in the preclinical characterization of this compound. It is important to note that detailed, step-by-step protocols from the original studies are not fully available in the public domain. The descriptions below are based on standard techniques in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GHSR.
Objective: To determine the IC50 value of this compound for the human GHS-R1a.
General Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human GHS-R1a.
-
Binding Reaction: A constant concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-677) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound, and the IC50 is calculated.
Figure 2: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the GHSR and trigger a downstream signaling event.
Objective: To determine the EC50 of this compound for inducing intracellular calcium release.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant GHS-R are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The data are plotted as the change in fluorescence versus the concentration of this compound, and the EC50 is calculated.
In Vitro Growth Hormone Release Assay
This assay directly measures the primary pharmacological effect of this compound.
Objective: To quantify the amount of GH released from pituitary cells in response to this compound.
General Protocol:
-
Primary Cell Culture: Primary pituitary cells are isolated from rats and cultured.
-
Stimulation: The cultured cells are treated with various concentrations of this compound.
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period.
-
Quantification of GH: The concentration of GH in the supernatant is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH released is plotted against the concentration of this compound.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. While some literature suggests it was under investigation for growth hormone deficiency, the progression to and results from human clinical trials are not publicly documented.[1]
Conclusion
This compound is a potent, orally bioavailable partial agonist of the GHSR. Its mechanism of action involves binding to the GHSR, activating the Gq/11-PLC-IP3 signaling pathway, and stimulating the release of intracellular calcium, which in turn triggers the secretion of growth hormone. This leads to downstream anabolic effects, including increases in lean body mass. The preclinical data for this compound demonstrate a clear mechanism of action and physiological effect, though its clinical development status remains undisclosed in the public domain. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide to SM-130686: A Potent Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative in vitro and in vivo activities. Furthermore, this guide illustrates the key signaling pathways activated by this compound and outlines a typical experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, metabolic diseases, and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide, is an oxindole derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide |
| CAS Number | 259666-71-2 |
| Molecular Formula | C22H23ClF3N3O3 |
| Molar Mass | 469.89 g/mol |
| SMILES | FC(F)(F)c3c1c(cc(c3)C(N)=O)N(CCN(CC)CC)C(=O)C1(O)c2ccccc2Cl |
| InChI | InChI=1S/C22H23ClF3N3O3/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30)/t21-/m1/s1 |
(Data sourced from public chemical databases)
Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR). The primary endogenous ligand for this receptor is ghrelin. Upon binding to GHSR, this compound initiates a downstream signaling cascade, primarily through the Gαq/11 subunit. This activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key event in the cellular response to GHSR activation, ultimately resulting in the secretion of growth hormone (GH) from the pituitary gland.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 (GH Release) | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [1] |
| IC50 (Binding Affinity) | 1.2 nM | CHO cells expressing human GHSR, competing with [35S]MK-677 | [1] |
| Maximal Ca2+ Enhancement | ~55% of ghrelin | CHO cells expressing recombinant GHSR | [2] |
Table 2: In Vivo Activity of this compound in Rats
| Parameter | Dose | Effect | Reference |
| Plasma GH Concentration | 10 mg/kg (oral) | Significant increase, peaking at 20-45 minutes | [1] |
| Body Weight Gain | 10 mg/kg (oral, twice daily for 9 days) | Significant increase | [1] |
| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily for 9 days) | Significant increase | [1] |
| Oral Bioavailability | Not specified | 28% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below. This protocol is a composite based on general principles of organic synthesis and may require optimization.
Materials and Reagents:
-
Substituted isatin precursor
-
2-(diethylamino)ethyl chloride hydrochloride
-
Magnesium turnings
-
1-bromo-2-chlorobenzene
-
Chiral ligand (e.g., a chiral amino alcohol)
-
Trifluoromethylating agent (e.g., TMSCF3)
-
Reagents for amidation (e.g., oxalyl chloride, ammonia)
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Standard workup and purification reagents (e.g., saturated ammonium chloride, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
N-Alkylation: The starting isatin is N-alkylated with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF). The reaction is monitored by TLC until completion. The product is isolated by extraction and purified by column chromatography.
-
Enantioselective Grignard Addition: The 2-chlorophenyl Grignard reagent is prepared from 1-bromo-2-chlorobenzene and magnesium turnings in anhydrous THF. In a separate flask, the N-alkylated isatin and a chiral ligand are dissolved in anhydrous THF and cooled. The Grignard reagent is then added dropwise to this solution. The reaction is stirred at low temperature until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified. The enantiomeric excess is determined by chiral HPLC.
-
Functional Group Transformations: This multi-step sequence involves the introduction of the trifluoromethyl and carbamoyl groups onto the oxindole core. This may involve electrophilic trifluoromethylation and a sequence of reactions to convert a suitable precursor (e.g., a carboxylic acid or ester) to the primary amide.
-
Final Steps: Any protecting groups are removed under appropriate conditions. The final product, this compound, is purified by column chromatography or recrystallization to yield the desired compound with high purity and enantiomeric excess.
In Vitro GH Release Assay
This protocol describes the measurement of growth hormone release from primary rat pituitary cells in response to this compound.
Materials and Reagents:
-
Sprague-Dawley rats
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Collagenase
-
DNase I
-
This compound
-
Rat GH ELISA kit
Procedure:
-
Cell Isolation and Culture: Anterior pituitaries are aseptically removed from rats and enzymatically dispersed using collagenase and DNase I. The resulting cells are washed and plated in multi-well plates in DMEM supplemented with FBS and antibiotics. Cells are cultured for 3-4 days to allow for recovery and attachment.
-
GH Release Assay: The culture medium is replaced with serum-free DMEM, and the cells are pre-incubated for 1-2 hours. The medium is then replaced with fresh serum-free DMEM containing various concentrations of this compound or vehicle control. The cells are incubated for a defined period (e.g., 4 hours).
-
GH Quantification: After incubation, the supernatant is collected, and the concentration of GH is determined using a specific rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of GH released is normalized to the total protein content of the cells in each well. Dose-response curves are generated, and the EC50 value is calculated using non-linear regression analysis.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human GHSR.
Materials and Reagents:
-
CHO cells stably expressing the human GHSR
-
[35S]MK-677 (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: The GHSR-expressing CHO cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer.
-
Binding Assay: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [35S]MK-677 and varying concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand (e.g., unlabeled MK-677).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the IC50 value of this compound.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to this compound in GHSR-expressing cells.
Materials and Reagents:
-
CHO cells stably expressing the human GHSR
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
Procedure:
-
Cell Plating and Dye Loading: Cells are plated in black-walled, clear-bottom multi-well plates. The following day, the cells are loaded with a calcium-sensitive dye in HBSS for a specified time at 37°C.
-
Calcium Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then this compound at various concentrations is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The response is typically quantified as the peak fluorescence change from baseline or the area under the curve. Dose-response curves are generated to determine the EC50 of this compound for calcium mobilization.
In Vivo Assessment of Anabolic Effects
This protocol outlines a study to evaluate the anabolic effects of this compound in rats.
Materials and Reagents:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Animal balance
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Acclimation and Grouping: Rats are acclimated to the housing conditions and then randomly assigned to treatment and control groups.
-
Dosing: this compound is administered orally once or twice daily at a specified dose for a defined period (e.g., 9 days). The control group receives the vehicle.
-
Monitoring: Body weight is recorded daily. Food and water intake may also be monitored.
-
Body Composition Analysis: At the end of the study, body composition (fat mass and fat-free mass) is determined using a suitable analyzer.
-
Data Analysis: Changes in body weight and body composition between the treatment and control groups are statistically analyzed to determine the anabolic effects of this compound.
Conclusion
This compound is a well-characterized, potent, and orally active agonist of the ghrelin receptor. Its ability to stimulate growth hormone secretion and promote an anabolic state makes it a valuable research tool and a potential therapeutic agent for conditions such as growth hormone deficiency and muscle wasting. The detailed chemical information, pharmacological data, and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound and in the broader field of ghrelin receptor modulation.
References
SM-130686: A Technical Guide for Researchers
SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and the associated signaling pathways.
Core Compound Characteristics
This compound is an oxindole derivative with a molecular formula of C22H23ClF3N3O3 and a molar mass of 469.89 g/mol .[1] It has demonstrated significant potential in stimulating growth hormone (GH) secretion, leading to increases in muscle mass and decreases in body fat.[1] Its oral bioavailability has been reported to be 28% in rats.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Binding Affinity) | 1.2 nM | Human GHS Receptor 1a | [2] |
| EC50 (GH Release) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |
| Relative GH-Releasing Activity | ~52% (compared to ghrelin) | Cultured Rat Pituitary Cells | [2] |
| Maximal Intracellular Ca2+ Enhancement | ~55% (compared to ghrelin) | Chinese Hamster Ovary (CHO) cells expressing recombinant GHS-R | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosage | Duration | Outcome | Reference |
| Body Weight Gain | 10 mg/kg, orally, twice a day | 9 days | Significant increase | [2] |
| Fat-Free Mass Gain | 10 mg/kg, orally, twice a day | 9 days | Significant increase | [2] |
| Plasma GH Concentration | 10 mg/kg, single oral dose | 60 minutes | Significant increase, peaking at 20-45 minutes | [2] |
| Serum IGF-I Concentration | 10 mg/kg, orally, twice a day | 9 days | Significantly elevated 6 hours after the last dose | [2] |
Signaling Pathway
This compound exerts its effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor. Upon activation, the receptor stimulates downstream signaling cascades primarily through Gαq and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, culminating in increased growth hormone secretion.
Caption: Signaling pathway of this compound via the ghrelin receptor.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human ghrelin receptor (GHS-R1a).
References
The Discovery and Synthesis of SM-130686: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), positioning it as a significant candidate for the treatment of growth hormone (GH) deficiency and related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of its mechanism of action and experimental workflows.
Introduction
The pulsatile release of growth hormone from the anterior pituitary is a critical physiological process regulated by the interplay of hypothalamic hormones. The discovery of synthetic, small-molecule growth hormone secretagogues (GHSs) that act through a distinct receptor, the ghrelin receptor (GHSR), opened new avenues for therapeutic intervention in conditions of GH deficiency. This compound, an oxindole derivative, emerged from these efforts as a potent and orally bioavailable GHS.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.
Discovery and Pharmacological Profile
This compound was identified as a potent GHS through the screening of a chemical library of oxindole derivatives.[3] It is structurally distinct from earlier peptide-based GHSs.[1] Pharmacological studies have demonstrated that this compound is a selective agonist for the GHS-R1a, the functional receptor for ghrelin.
In Vitro Activity
This compound stimulates the release of growth hormone from primary rat pituitary cells in a dose-dependent manner. It also demonstrates high-affinity binding to the human GHS-R1a. The in vitro activity of this compound is summarized in the table below.
| Parameter | Value | Species | Assay System | Reference |
| GH Release (EC50) | 6.3 ± 3.4 nM | Rat | Cultured primary pituitary cells | [1] |
| GHS-R1a Binding (IC50) | 1.2 nM | Human | Radiolabeled ligand binding assay ((³⁵S)-MK-677) | [1] |
| GH-Releasing Activity (vs. Ghrelin) | ~52% | Rat | In vitro GH release assay | [1] |
| Intracellular Ca²⁺ Mobilization (vs. Ghrelin) | ~55% | CHO cells expressing human GHS-R | Intracellular calcium assay | [3] |
Table 1: In Vitro Pharmacological Data for this compound
In Vivo Activity
Oral administration of this compound to rats has been shown to significantly increase plasma GH concentrations.[1] Long-term administration leads to anabolic effects, including increased body weight and fat-free mass.[1]
| Parameter | Dosage | Duration | Effect | Species | Reference |
| Plasma GH Concentration | 10 mg/kg (single oral dose) | 60 min | Significant increase, peaking at 20-45 minutes. | Rat | [1] |
| Body Weight Gain | 10 mg/kg (oral, twice daily) | 9 days | Significant increase of 19.5 ± 2.1 g. | Rat | [1] |
| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily) | 9 days | Significant increase of 18.1 ± 7.5 g. | Rat | [1] |
| Serum IGF-I Concentration | 10 mg/kg (oral, twice daily) | 9 days | Significantly elevated 6 hours after the last dose. | Rat | [1] |
Table 2: In Vivo Pharmacological Data for this compound in Rats
Synthesis of this compound
The synthesis of this compound involves a key enantioselective intramolecular arylation of an α-keto amide to construct the chiral 3-substituted oxindole core. The general synthetic approach is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Enantioselective Synthesis (Representative)
The following is a representative protocol for the key enantioselective intramolecular α-arylation step, based on palladium-catalyzed methods for oxindole synthesis.[4]
Step 1: Preparation of the α-Keto Amide Precursor
-
To a solution of the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add the corresponding α-keto acid derivative and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions of a weak acid and a weak base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-keto amide precursor.
Step 2: Intramolecular Enantioselective α-Arylation
-
To a solution of the α-keto amide precursor in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., a BINAP derivative).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate).
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched oxindole core.
Step 3: Final Functionalization
-
The oxindole core is then subjected to further functionalization steps, such as N-alkylation with 1-bromo-2-(diethylamino)ethane to introduce the side chain and subsequent modifications to install the carbamoyl group, to yield the final product, this compound. These steps typically involve standard organic synthesis transformations.
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαi/o pathways, leading to the release of growth hormone from the pituitary somatotrophs.
References
- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole derivatives as orally active potent growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
An In-Depth Technical Guide to SM-130686: A Potent Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of SM-130686, a potent and orally active non-peptidyl growth hormone secretagogue (GHS). It acts as a partial agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in endocrinology, metabolism, and drug discovery.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 259667-25-9 | [1] |
| Molecular Weight | 506.35 g/mol | [1] |
| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide | [2] |
| Synonyms | SM130686, SM 130686 |
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Assay | Species/System | Key Findings | Reference |
| GHSR Binding Affinity (IC50) | Human GHS receptor 1a | 1.2 nM | [3] |
| GH Release (EC50) | Cultured rat pituitary cells | 6.3 ± 3.4 nM | [3] |
| In Vivo GH Release | Pentobarbital-anesthetized rats | Significant increase in plasma GH at 10 mg/kg (p.o.), peaking at 20-45 min | [3] |
| Anabolic Effect (9 days) | Rats (10 mg/kg, p.o., twice daily) | Significant increase in body weight (19.5 ± 2.1 g) and fat-free mass (18.1 ± 7.5 g) | [3] |
| Serum IGF-I Levels | Rats (after 9 days of treatment) | Significantly elevated 6 hours after the last dose | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR). While the endogenous ligand for GHSR is ghrelin, this compound acts as a partial agonist. Activation of GHSR is known to stimulate downstream signaling cascades, primarily through Gαq/11 and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the stimulation of growth hormone secretion from the pituitary gland.
References
The Pharmacological Profile of SM-130686: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-130686 is a novel, orally active, non-peptide small molecule that functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Structurally classified as an oxindole derivative, this compound mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects by directly binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a).[1][3] This activation is specific, as its effects are inhibited by a GHS antagonist but not by a growth hormone-releasing hormone (GHRH) antagonist.[1] Upon binding, this compound initiates a downstream signaling cascade that leads to the synthesis and secretion of growth hormone. Evidence suggests that this compound acts as a partial agonist of the GHSR, with a maximal stimulation of intracellular calcium concentration that is approximately 55% of that induced by the endogenous ligand, ghrelin.[3]
Signaling Pathway
The activation of GHSR1a by this compound triggers a complex intracellular signaling network. While the specific downstream effectors for this compound have not been fully elucidated, the known signaling pathways of the ghrelin receptor provide a framework for its mechanism of action. The primary pathway involves the coupling of the receptor to the G-protein subunit Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in GH secretion. Additionally, GHSR can couple to other G-proteins such as Gαi/o and Gα12/13, and can also signal through β-arrestin pathways, leading to the activation of other downstream kinases and cellular responses.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SM-130686 and its Interaction with the Growth Hormone Secretagogue Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] As an oxindole derivative, it is structurally distinct from other GHSR agonists.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and the key experimental data supporting its characterization. Detailed descriptions of the signaling pathways involved and methodologies for relevant experiments are also presented to facilitate further research and development in this area.
Introduction
The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, appetite, and the release of growth hormone (GH).[3] Its endogenous ligand is ghrelin, a 28-amino acid peptide predominantly produced by the stomach.[4] The discovery of ghrelin and the GHSR has spurred the development of synthetic agonists, known as growth hormone secretagogues (GHSs), with potential therapeutic applications in conditions such as growth hormone deficiency, cachexia, and age-related sarcopenia.[5][6]
This compound emerged from the screening of novel oxindole derivatives as a potent and orally bioavailable GHSR agonist.[7] It has demonstrated significant efficacy in stimulating GH release both in vitro and in vivo, leading to anabolic effects such as increased muscle mass.[1][2] This guide will delve into the technical details of this compound's interaction with the GHSR, presenting key data, experimental methodologies, and the underlying signaling mechanisms.
Pharmacological Profile of this compound
Mechanism of Action
This compound acts as a selective agonist at the GHSR.[2] Its activity is demonstrated by its ability to stimulate GH release from pituitary cells, an effect that is inhibited by a GHS antagonist but not by a growth hormone-releasing hormone (GHRH) antagonist.[2] This indicates that this compound exerts its effects directly through the GHSR pathway. Further studies have characterized it as a partial agonist, with a maximal stimulation of intracellular calcium concentration that is approximately 55% of that induced by the endogenous ligand, ghrelin.[7] The GH-releasing activity of this compound in vitro is about 52% relative to ghrelin.[2]
Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 1.2 nM | Human | Radioligand Binding Assay (35S-MK-677) | [2] |
| EC50 | 6.3 ± 3.4 nM | Rat | GH Release from Cultured Pituitary Cells | [2] |
| Relative Efficacy | ~52% | Rat | GH Release (compared to ghrelin) | [2] |
| Relative Efficacy | ~55% | CHO cells expressing GHS-R | Intracellular Ca2+ Mobilization (compared to ghrelin) | [7] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose | Route | Effect | Reference |
| Plasma GH Concentration | 10 mg/kg | Oral | Significant increase, peaking at 20-45 minutes | [2] |
| Body Weight Gain | 10 mg/kg (twice daily for 9 days) | Oral | 19.5 ± 2.1 g increase | [2] |
| Fat-Free Mass Gain | 10 mg/kg (twice daily for 9 days) | Oral | 18.1 ± 7.5 g increase | [2] |
| Serum IGF-I Concentration | 10 mg/kg (twice daily for 9 days) | Oral | Significantly elevated 6 hours after the last dose | [2] |
| Bioavailability | Not specified | Oral | 28% | [7] |
Signaling Pathways
Activation of the GHSR by an agonist like this compound triggers a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This increase in intracellular Ca2+ is a hallmark of GHSR activation and is a key mechanism for stimulating GH release from the pituitary.[8]
Beyond the canonical PLC pathway, GHSR activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and AMP-activated protein kinase (AMPK) pathways, depending on the cell type.[3][8]
Figure 1. Simplified signaling pathway of this compound via the GHSR.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available in the cited literature. However, based on the descriptions provided, the following are generalized methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GHSR.
Objective: To determine the IC50 value of this compound for the human GHSR.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl with BSA and protease inhibitors).
-
Competition Binding: A constant concentration of a radiolabeled GHSR ligand, such as 35S-MK-677, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[2]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Figure 2. General workflow for a radioligand binding assay.
In Vitro GH Release Assay
This functional assay measures the ability of this compound to stimulate GH secretion from primary pituitary cells.
Objective: To determine the EC50 value of this compound for GH release.
General Procedure:
-
Cell Culture: Primary pituitary cells are isolated from rats and cultured.[2]
-
Treatment: The cultured cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period to allow for GH secretion into the culture medium.
-
Sample Collection: The culture medium is collected.
-
GH Quantification: The concentration of GH in the medium is measured, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GHSR activation.
Objective: To assess the ability of this compound to induce intracellular calcium signaling.
General Procedure:
-
Cell Culture: A cell line stably expressing the GHSR (e.g., CHO cells) is used.[7]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: this compound is added to the cells.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The peak fluorescence response is determined for each concentration of this compound to generate a dose-response curve and calculate the EC50.
Conclusion
This compound is a well-characterized, orally active GHSR partial agonist with demonstrated in vitro potency and in vivo efficacy. Its ability to stimulate GH release and promote an anabolic state highlights its potential as a therapeutic agent for conditions associated with GH deficiency or muscle wasting. The data presented in this guide provide a solid foundation for researchers and drug developers working on GHSR-targeted therapies. Further investigation into the detailed signaling pathways and long-term effects of this compound will be crucial for its potential clinical translation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are GHSR agonists and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Profile of SM-130686: A Potent, Orally Active Growth Hormone Secretagogue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SM-130686 is a novel, orally active, non-peptidyl growth hormone (GH) secretagogue that has demonstrated significant potential in preclinical studies for stimulating the body's natural growth hormone production. As an oxindole derivative, it is structurally distinct from earlier GH secretagogues.[1][2] This document provides a comprehensive technical overview of the in vivo effects of this compound on growth hormone, compiled from key pharmacological studies. It details the compound's mechanism of action, its quantifiable effects on GH levels and physiological parameters, and the experimental protocols utilized in these seminal studies. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic agents for growth hormone deficiency and related conditions.
Mechanism of Action
This compound exerts its effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Its action is specific to this receptor, as evidenced by the inhibition of its GH-releasing effects by a GHS antagonist, but not by a growth hormone-releasing hormone (GHRH) antagonist.[1][2] The binding affinity of this compound to the human GHSR1a is high, with an IC₅₀ value of 1.2 nM.[1][2]
Studies suggest that this compound is a partial agonist of the GHSR.[1][2][3] Its GH-releasing activity in vitro was found to be approximately 52% of that of ghrelin, the endogenous ligand for the GHSR.[1][2] Furthermore, the maximal increase in intracellular calcium concentration induced by this compound was about 55% of that induced by ghrelin.[3]
The activation of the GHSR by this compound in the anterior pituitary gland stimulates the release of growth hormone. This, in turn, leads to a downstream increase in the circulating levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of GH's anabolic effects.[1][2]
Figure 1: Proposed signaling pathway for this compound-induced growth hormone release.
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative findings from pharmacological studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Receptor System |
| GH Release (EC₅₀) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells |
| GHSR1a Binding (IC₅₀) | 1.2 nM | Human GHS Receptor 1a |
| Relative GH-Releasing Activity | ~52% | Compared to Ghrelin (100%) |
| Maximal Intracellular Ca²⁺ Enhancement | ~55% | Compared to Ghrelin (100%) |
Data sourced from references[1][2][3].
Table 2: In Vivo Effects of a Single Oral Dose of this compound in Rats
| Dose | Peak Plasma GH Concentration | Time to Peak | Duration of Action |
| 10 mg/kg | Significantly Increased | 20-45 minutes | Remained above baseline for 60 min |
Data sourced from references[1][2].
Table 3: Effects of Repetitive Oral Administration of this compound in Rats (10 mg/kg, twice daily for 9 days)
| Parameter | Change from Baseline | Significance |
| Body Weight Gain | +19.5 ± 2.1 g | Significant |
| Fat-Free Mass Gain | +18.1 ± 7.5 g | Significant |
| Serum IGF-1 Concentration | Significantly Elevated | Significant |
Data sourced from references[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in the key in vivo studies of this compound.
Single-Dose Oral Administration Study in Rats
-
Objective: To determine the effect of a single oral dose of this compound on plasma growth hormone concentrations.
-
Animal Model: Male rats.
-
Anesthesia: Pentobarbital.
-
Drug Administration: A single dose of this compound (10 mg/kg) was administered orally.
-
Blood Sampling: Blood samples were collected sequentially over a 60-minute period following administration.
-
Hormone Analysis: Plasma GH concentrations were measured using a radioimmunoassay (RIA).
-
Data Analysis: Plasma GH levels at various time points were compared to baseline levels to determine the peak concentration and duration of effect.
Figure 2: Workflow for the single-dose oral administration study in rats.
Repetitive-Dose Anabolic Effect Study in Rats
-
Objective: To evaluate the anabolic effects of repeated oral administration of this compound.
-
Animal Model: Male rats.
-
Drug Administration: this compound (10 mg/kg) was administered orally, twice a day, for a total of 9 days.
-
Measurements:
-
Body Weight: Recorded daily for 9 days.
-
Body Composition: Fat-free mass was determined at the end of the 9-day treatment period.
-
Serum IGF-1: Blood samples were collected 6 hours after the final dose on day 9 to measure serum IGF-1 concentrations.
-
-
Data Analysis: The changes in body weight and fat-free mass in the this compound treated group were compared to a control group. Serum IGF-1 levels were also compared between groups.
Discussion and Future Directions
The data presented demonstrate that this compound is a potent, orally bioavailable growth hormone secretagogue that acts through the GHSR pathway. Its ability to significantly increase GH and subsequently IGF-1 levels translates into tangible anabolic effects, such as increased body weight and lean muscle mass in preclinical models.[1][2][3]
The partial agonist nature of this compound may offer a favorable therapeutic profile, potentially reducing the risk of receptor desensitization or other adverse effects associated with full agonists. The compound's oral activity is a significant advantage, offering a more convenient route of administration compared to injectable GH therapies.[3]
Future research should focus on long-term efficacy and safety studies in larger animal models and eventual clinical trials in human subjects with growth hormone deficiency. Pharmacokinetic and pharmacodynamic modeling will be essential to optimize dosing regimens for sustained therapeutic effects. The potential application of this compound in other conditions characterized by muscle wasting or catabolic states, such as cachexia, also warrants investigation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
SM-130686: An In-Depth Technical Guide to a Novel Oxindole-Based Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, small-molecule oxindole derivative that has been identified as a growth hormone secretagogue (GHS).[1][2][3][4] It functions as a partial agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), stimulating the release of growth hormone (GH).[1][5] Structurally distinct from previous GHSs, this compound has demonstrated significant anabolic effects in preclinical studies, promoting increases in body weight and fat-free mass. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacology, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development.
Introduction
Growth hormone (GH) plays a crucial role in regulating somatic growth and metabolism. Its therapeutic use, however, is limited by the need for parenteral administration and the potential for side effects. The discovery of small-molecule, orally bioavailable GHSs that can stimulate endogenous GH production offers a promising alternative. This compound emerged from the screening of a chemical library of oxindole derivatives and was identified as a potent GHS.[4] Its unique chemical scaffold and oral activity make it a subject of significant interest for potential therapeutic applications in conditions such as growth hormone deficiency.[3]
Synthesis
The chemical name for this compound is (+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole.[4] The synthesis of this compound, particularly its enantioselective preparation, presents a notable challenge due to the sterically hindered chiral tetrasubstituted carbon at the C3 position of the oxindole ring. The biologically active enantiomer is the (S)-enantiomer.[4]
While initial syntheses relied on chiral HPLC for the resolution of enantiomers, a catalytic enantioselective synthesis has been developed. This method utilizes a Cu(I)F-catalyzed intramolecular arylation of an α-keto amide as the key step to establish the chiral center with high enantioselectivity.
Below is a diagram illustrating the key conceptual step in the enantioselective synthesis of the this compound core structure.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at the GHS-R1a.[1][2] This receptor is a G-protein coupled receptor (GPCR) endogenously activated by the hormone ghrelin. The binding of this compound to GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] This increase in intracellular Ca2+ concentration in pituitary somatotrophs is the primary trigger for the secretion of GH.
The GHS-R1a is known to be a promiscuous receptor, capable of coupling to other G-proteins such as Gαi/o and Gα12/13, which can lead to the modulation of other signaling pathways, including those involving adenylyl cyclase and RhoA kinase.
The signaling pathway for this compound-induced GH release is depicted in the following diagram:
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 for GH Release | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [1][2] |
| IC50 vs. 35S-MK-677 Binding | 1.2 nM | Human GHS-R1a | [1][2][4] |
| Relative GH-Releasing Activity | ~52% of Ghrelin | Cultured Rat Pituitary Cells | [1][5] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose | Duration | Result | Reference |
| Plasma GH Concentration | 10 mg/kg (oral) | Single Dose | Peak at 20-45 min | [1][2] |
| Body Weight Gain | 10 mg/kg (oral, twice daily) | 9 days | 19.5 ± 2.1 g increase | [1][2] |
| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily) | 9 days | 18.1 ± 7.5 g increase | [1][2] |
| Serum IGF-I Concentration | 10 mg/kg (oral, twice daily) | 9 days | Significantly elevated | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 28% (at 10 mg/kg) | Oral | [4] |
| Clearance (Cl) | 119 mL/min/kg | Intravenous (5 mg/kg) | [4] |
| Volume of Distribution (Vd) | 9.9 L/kg | Intravenous (5 mg/kg) | [4] |
| Half-life (t1/2) | 1.5 h | Intravenous (5 mg/kg) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro GH Release Assay
This assay quantifies the ability of this compound to stimulate GH release from primary pituitary cells.
Protocol:
-
Anterior pituitary glands are collected from rats and washed with a suitable buffer.
-
The tissue is minced and subjected to enzymatic digestion to obtain a single-cell suspension.
-
The cells are plated in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing varying concentrations of this compound or control vehicle.
-
After a defined incubation period (e.g., 4 hours), the supernatant is collected.
-
The concentration of GH in the supernatant is determined using a specific radioimmunoassay (RIA).
GHS-R1a Radioligand Binding Assay
This assay determines the binding affinity of this compound for the GHS-R1a.
Protocol:
-
Cell membranes expressing the human GHS-R1a are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., 35S-MK-677) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The IC50 value is calculated from the competition binding curve.
In Vivo Pharmacodynamic and Pharmacokinetic Studies in Rats
These studies assess the effects and disposition of this compound in a living organism.
Pharmacodynamics (GH Release):
-
Rats are anesthetized (e.g., with pentobarbital).
-
A baseline blood sample is collected.
-
This compound is administered orally at a defined dose.
-
Blood samples are collected at various time points post-administration.
-
Plasma GH concentrations are measured by RIA.
Pharmacokinetics:
-
This compound is administered either orally or intravenously to rats.
-
Blood samples are collected at multiple time points.
-
The concentration of this compound in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the plasma concentration-time profiles.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While the compound is noted to be under investigation for growth hormone deficiency, details of its progression into human studies have not been disclosed.[3] The development pipeline of Sumitomo Pharma, the original developer, does not currently list this compound in its clinical-stage portfolio.
Other GHSs, such as ibutamoren (MK-0677) and anamorelin, have progressed through various stages of clinical development for indications including GH deficiency, cachexia, and sarcopenia. These trials have generally demonstrated the efficacy of GHSs in increasing GH and IGF-1 levels and improving body composition, although some have raised concerns about potential effects on glucose metabolism.
Conclusion
This compound is a well-characterized preclinical candidate with potent and orally bioavailable growth hormone secretagogue activity. Its unique oxindole structure and demonstrated anabolic effects in animal models make it a compelling molecule for further investigation. The detailed in vitro and in vivo data, along with the established mechanism of action, provide a strong foundation for its potential therapeutic utility. However, the lack of publicly available clinical trial data indicates that its path to clinical application remains to be elucidated. This technical guide serves as a comprehensive repository of the current knowledge on this compound, aimed at facilitating future research and development in the field of growth hormone modulation.
References
- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Start of Investigator-Initiated Clinical Study of iPS Cell-Derived Dopaminergic Progenitor Cells for Parkinsonâs Disease in the United States | Sumitomo Pharma [sumitomo-pharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. us.sumitomo-pharma.com [us.sumitomo-pharma.com]
- 5. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
- 6. Initiation of Company-sponsored Clinical Study on iPS Cell-derived Dopaminergic Progenitor Cells for Parkinsonâs Disease in the United States | Sumitomo Pharma [sumitomo-pharma.com]
Methodological & Application
Application Notes and Protocols for SM-130686 in Cultured Rat Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-130686 is a potent, orally active, non-peptidyl small molecule that functions as an agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2] It stimulates the release of growth hormone (GH) from the anterior pituitary gland.[2][3] These application notes provide detailed protocols for the use of this compound in cultured rat pituitary cells, including cell culture, growth hormone secretion assays, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Activity of this compound on Rat Pituitary Cells
| Parameter | Value | Cell Type | Reference |
| EC50 for GH Release | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |
| Maximal GH Release | ~52% of Ghrelin's maximal response | Cultured Rat Pituitary Cells | [2] |
Table 2: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor | Radioligand | Reference |
| IC50 | 1.2 nM | Human GHS-R1a | [35S]-MK-677 | [2] |
Experimental Protocols
I. Primary Rat Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells from rats, a foundational step for studying the effects of this compound.
Materials:
-
Sprague Dawley rats (8-10 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
Sterile dissection tools
-
70% Ethanol
-
Sterile culture plates (e.g., 24-well or 96-well plates)
-
Poly-L-lysine
Procedure:
-
Plate Coating: Coat culture plates with poly-L-lysine according to the manufacturer's instructions to promote cell attachment. Rinse twice with sterile water before adding complete medium.
-
Animal Euthanasia and Dissection: Euthanize rats in accordance with institutional guidelines. Sterilize the head with 70% ethanol. Under sterile conditions, dissect the skull to expose the pituitary gland.
-
Tissue Isolation: Carefully remove the anterior pituitary glands and place them in ice-cold HBSS.
-
Mincing: Mince the tissue into small fragments (approximately 1 mm³).
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile tube containing a solution of Collagenase Type I and DNase I in HBSS.
-
Incubate at 37°C with gentle agitation for a specified time (typically 30-60 minutes), or until the tissue is dispersed.
-
Gently triturate the cell suspension with a pipette every 15 minutes to aid in dissociation.
-
-
Cell Collection and Washing:
-
Terminate the digestion by adding an equal volume of DMEM supplemented with 10% FBS.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto the pre-coated culture plates at a desired density (e.g., 2-5 x 105 cells/well for a 24-well plate).
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days. The cells should be ready for experimentation within 3-4 days.
II. Growth Hormone (GH) Secretion Assay
This protocol outlines the procedure to measure the dose-dependent effect of this compound on GH release from cultured rat pituitary cells.
Materials:
-
Primary rat pituitary cells cultured in 24-well or 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Serum-free DMEM
-
Bovine Serum Albumin (BSA)
-
Rat Growth Hormone ELISA Kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
After 3-4 days in culture, aspirate the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells in serum-free DMEM containing 0.1% BSA for 1-2 hours at 37°C to establish a baseline.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM with 0.1% BSA. A suitable concentration range based on the known EC50 would be from 10-11 M to 10-6 M. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the pre-incubation medium.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plates for a defined period (e.g., 15-60 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well. This supernatant contains the secreted GH.
-
GH Quantification:
-
Centrifuge the collected supernatants to pellet any detached cells.
-
Measure the concentration of GH in the cell-free supernatants using a validated rat GH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the GH concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Visualization
This compound stimulates GH release by binding to the GHS-R1a, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq/11 protein, leading to an increase in intracellular calcium.
References
Application Notes and Protocols for SM-130686 in In Vivo Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SM-130686 is an oxindole derivative that functions as a potent, orally active, small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It stimulates the release of growth hormone (GH) and has demonstrated anabolic effects, leading to increases in muscle mass and decreases in body fat in preclinical studies.[1] As a partial agonist of the ghrelin receptor, this compound's activity is approximately 52% that of endogenous ghrelin in vitro.[2][3] These characteristics make it a compound of interest for investigating conditions related to growth hormone deficiency. This document provides detailed protocols and dosage information for the use of this compound in in vivo rat models based on published research.
Quantitative Data Summary
The following table summarizes the key parameters from a pivotal study investigating the effects of this compound in rats.
| Parameter | Value | Details | Study Type | Reference |
| Drug | This compound | Oxindole derivative, GH secretagogue | Efficacy | [2] |
| Animal Model | Rats | Pentobarbital-anesthetized for acute studies | Acute & Repetitive Dose | [2][3] |
| Dosage | 10 mg/kg | --- | Acute & Repetitive Dose | [2][3] |
| Route of Administration | Oral (p.o.) | --- | Acute & Repetitive Dose | [2][3] |
| Frequency | Single dose or Twice a day | --- | Acute & Repetitive Dose | [2][3] |
| Duration | Up to 9 days | For repetitive administration studies | Repetitive Dose | [2][3] |
| Peak Plasma GH | 20-45 minutes post-administration | --- | Acute Dose | [2][3] |
| Anabolic Effects (at Day 9) | Repetitive Dose | |||
| Body Weight Gain | 19.5 ± 2.1 g | Significant increase | Repetitive Dose | [2][3] |
| Fat-Free Mass Gain | 18.1 ± 7.5 g | Significant increase | Repetitive Dose | [2][3] |
| Biomarker Modulation | Elevated Serum IGF-I | Measured 6 hours after the last dose | Repetitive Dose | [2][3] |
Experimental Protocols
Acute Growth Hormone Release Study in Anesthetized Rats
This protocol is designed to assess the acute effect of a single oral dose of this compound on plasma growth hormone concentrations.
a. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Anesthesia: Pentobarbital
b. Materials:
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Radioimmunoassay (RIA) kit for rat GH
c. Procedure:
-
Anesthetize rats with pentobarbital.
-
Administer a single oral dose of this compound at 10 mg/kg.
-
Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., 20, 45, and 60 minutes).
-
Centrifuge blood samples to separate plasma.
-
Measure plasma GH concentrations using a radioimmunoassay.
-
Analyze the data to determine the peak GH concentration and the duration of the response.[2][3]
Repetitive Dosing Anabolic Effect Study in Rats
This protocol evaluates the anabolic effects of repeated oral administration of this compound over several days.
a. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
b. Materials:
-
This compound
-
Vehicle for oral administration
-
Animal scale
-
Equipment for body composition analysis (to measure fat-free mass)
-
Blood collection supplies
-
ELISA or other assay kits for serum IGF-I
c. Procedure:
-
Acclimate rats to the housing conditions.
-
Record baseline body weight and fat-free mass for each animal.
-
Administer this compound orally at a dose of 10 mg/kg twice a day.[2][3]
-
Measure and record the body weight of each rat daily.
-
On day 9, measure the final body weight and fat-free mass.
-
Six hours after the final dose, collect blood samples.[2][3]
-
Process blood to obtain serum and measure the concentration of IGF-I.
-
Calculate the change in body weight and fat-free mass from baseline to day 9.
-
Compare the results between the this compound treated group and a vehicle-treated control group.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound in pituitary cells.
Experimental Workflow for Anabolic Study
Caption: Workflow for the 9-day repetitive dosing study.
References
Application Notes and Protocols for Oral Administration of SM-130686 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) and has demonstrated anabolic effects, leading to increases in muscle mass and decreases in body fat in animal models.[1] These characteristics suggest its potential therapeutic application in conditions associated with muscle wasting and potentially osteoporosis. This document provides detailed application notes and protocols for the oral administration of this compound in rat models, based on published preclinical data. It covers pharmacokinetic profiling, assessment of anabolic efficacy, and a proposed protocol for investigating its effects in a rat model of postmenopausal osteoporosis.
Mechanism of Action
This compound acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[2] Binding of this compound to GHSR in the pituitary gland stimulates the release of growth hormone.[2] This surge in GH can subsequently lead to an increase in the circulating levels of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects of GH, including the promotion of muscle growth and bone formation.[2] In vitro studies have shown that this compound is a partial agonist of the GHSR, with a GH-releasing activity approximately 52% of that of endogenous ghrelin.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound based on studies in rats.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Receptor System | Reference |
| GH Release (EC50) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |
| GHSR Binding (IC50) | 1.2 nM | Human GHS Receptor 1a | [2] |
| Agonist Activity | ~52% of Ghrelin | GHS Receptor | [2] |
Table 2: Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Time to Peak Plasma GH | 20-45 minutes | 10 mg/kg, single oral dose | [2] |
| Oral Bioavailability | 28% | N/A | [3] |
Table 3: In Vivo Efficacy of this compound in Rats (Anabolic Effects)
| Parameter | Treatment Group | Control Group | Duration | Outcome | Reference |
| Body Weight Gain | 19.5 ± 2.1 g | N/A | 9 days | Significant Increase | [2] |
| Fat-Free Mass Gain | 18.1 ± 7.5 g | N/A | 9 days | Significant Increase | [2] |
| Serum IGF-I | Significantly Elevated | N/A | 9 days | Measured 6h after last dose | [2] |
| Dosing for efficacy studies was 10 mg/kg, administered orally twice a day. |
Experimental Protocols
Protocol for Pharmacokinetic and Pharmacodynamic (GH Release) Study in Rats
This protocol is designed to assess the pharmacokinetic profile of this compound and its pharmacodynamic effect on plasma growth hormone levels following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Centrifuge
-
Pipettes and tips
-
Rat Growth Hormone ELISA or RIA kit
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 3 days prior to the experiment.
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a volume of 10 mL/kg).
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing to ensure optimal absorption. Allow free access to water.
-
Dosing:
-
Weigh each rat to determine the precise dosing volume.
-
Administer the this compound suspension or vehicle control orally using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0 (pre-dose), 15, 30, 45, 60, 90, and 120 minutes post-dose).
-
Blood can be collected via the lateral tail vein or saphenous vein.
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000-3,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Analysis:
-
Pharmacodynamics: Measure plasma growth hormone concentrations using a validated rat GH ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Pharmacokinetics: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Protocol for Assessing Anabolic Efficacy in Rats
This protocol is designed to evaluate the long-term anabolic effects of this compound on body weight and composition.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (young, growing rats are ideal)
-
Oral gavage needles
-
Syringes
-
Weighing scale
-
Body composition analyzer (e.g., DEXA or QMR)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats as described above. Randomly assign rats to a vehicle control group and an this compound treatment group.
-
Baseline Measurements: Before starting the treatment, record the body weight and measure the body composition (fat mass and fat-free mass) of each rat.
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle orally twice daily for a specified period (e.g., 9 days).
-
Monitoring:
-
Record the body weight of each rat daily.
-
Observe the animals for any clinical signs of toxicity.
-
-
Final Measurements: At the end of the treatment period, repeat the body weight and body composition measurements.
-
Optional Endpoints:
-
Collect a terminal blood sample to measure serum IGF-1 levels.
-
Harvest specific muscles (e.g., gastrocnemius, tibialis anterior) and weigh them to assess muscle-specific hypertrophy.
-
Proposed Protocol for Investigating this compound in a Rat Model of Osteoporosis
While direct evidence for this compound in osteoporosis models is lacking, its mechanism of action via GH/IGF-1 stimulation suggests a potential bone-anabolic effect. Ghrelin itself has been shown to stimulate osteoblast proliferation and increase bone mineral density (BMD) in rats.[4][5] The following is a proposed experimental design to test this hypothesis using an ovariectomized (OVX) rat model, a standard model for postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (skeletally mature, e.g., 3-4 months old)
-
This compound and vehicle
-
Surgical instruments for ovariectomy
-
Anesthetics
-
Bone densitometer (DEXA or micro-CT)
-
ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)
-
Reagents for bone histomorphometry
Procedure:
-
Model Induction:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will undergo the same surgical procedure without removal of the ovaries.
-
Allow a post-operative period of several weeks (e.g., 4 weeks) for the establishment of bone loss.
-
-
Treatment:
-
Divide the OVX rats into two groups: one receiving vehicle and one receiving this compound. The sham-operated group will receive the vehicle.
-
Administer this compound or vehicle orally, once or twice daily, for an extended period (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using DEXA or micro-CT at baseline (before treatment) and at the end of the study.
-
Bone Microarchitecture: At the end of the study, use micro-CT to analyze trabecular bone structure (e.g., bone volume fraction, trabecular number, trabecular thickness).
-
Serum Biomarkers: Collect blood at various time points to measure markers of bone formation (e.g., P1NP) and bone resorption (e.g., CTX-I).
-
Bone Histomorphometry: Perform histological analysis of bone sections to quantify cellular and structural parameters of bone remodeling.
-
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions. All animal procedures must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. An enzyme immunoassay for rat growth hormone: validation and application to the determination of plasma levels and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Effect of ghrelin on bone mass density: The InChianti study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin Stimulates Bone Formation in Rat Osteoblasts | Osteoporosis–Studies [osteoporosis-studies.com]
Preparing SM-130686 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SM-130686 stock solutions in cell culture applications. This compound is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor.[1] Understanding the proper handling and preparation of this compound is crucial for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding the compound's basic characteristics.
| Property | Value | Reference |
| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxo-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide | [1] |
| Molecular Formula | C₂₂H₂₃ClF₃N₃O₃ | [1] |
| Molecular Weight | 469.89 g/mol | [1] |
| CAS Number | 259666-71-2 | [1] |
| Appearance | Solid powder | |
| Mechanism of Action | Growth Hormone Secretagogue Receptor (GHSR) Agonist | [1] |
Solubility and Recommended Solvents
The solubility of this compound in common laboratory solvents is a critical factor for the preparation of a homogenous stock solution. While specific solubility data in every solvent is not extensively published, based on its chemical structure and information from in vivo formulation guides, the following recommendations can be made.
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended | This compound is expected to be soluble in DMSO. This is the preferred solvent for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | Use with caution | Solubility in ethanol may be lower than in DMSO. If used, it is recommended to perform a small-scale solubility test first. |
| Water | Not recommended | This compound is a complex organic molecule and is not expected to be readily soluble in aqueous solutions. |
| Cell Culture Medium | Not recommended for stock solution | Direct dissolution in cell culture medium is not advised due to low solubility and the potential for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.699 mg of this compound (Molecular Weight = 469.89 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 469.89 g/mol = 4.699 mg
-
-
Dissolve: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. In this example, add 1 ml of DMSO.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no visible particulates remain.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage. Based on vendor information, stock solutions in solvent may be stable for up to one year when stored at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to the final desired working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.
-
For example, to achieve a final concentration of 10 µM, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM solution.
-
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture vessel containing pre-warmed medium to achieve the desired final concentration. For example, to treat cells in 10 ml of medium with a final concentration of 100 nM, add 1 µL of the 10 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Mix Gently: After adding the compound, gently swirl the culture plate or flask to ensure even distribution.
-
Incubate: Return the cells to the incubator and proceed with your experimental timeline.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway of this compound
This compound acts as an agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor. Upon binding, it initiates a signaling cascade that leads to various cellular responses, most notably the release of growth hormone. A key event in this pathway is the increase in intracellular calcium concentration.
Caption: Simplified signaling pathway of this compound via the GHSR.
References
Application Notes and Protocols for Radioimmunoassay of Growth Hormone Release Following SM-130686 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-130686 is a novel, orally active, small-molecule growth hormone secretagogue (GHS).[1][2][3] It functions as a potent agonist for the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone (GH).[1][2][3][4] Structurally distinct from other GHSs like MK-677, this compound is an oxindole derivative.[1][2][5] Its ability to increase muscle mass and reduce body fat makes it a compound of interest for conditions such as growth hormone deficiency.[3] This document provides detailed protocols for assessing the in vitro and in vivo effects of this compound on GH release using a competitive binding radioimmunoassay (RIA).
Mechanism of Action
This compound exerts its effects by binding to and activating the GHSR, a G protein-coupled receptor.[1][6][7] This activation in the pituitary gland and hypothalamus triggers downstream signaling cascades that result in the secretion of GH.[7][8] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key step in the exocytosis of GH-containing granules from somatotroph cells in the anterior pituitary.[7]
Caption: Signaling pathway of this compound-induced GH release.
Data Presentation
In Vitro GH Release from Cultured Rat Pituitary Cells
The following table summarizes the dose-dependent effect of this compound on growth hormone release from primary cultures of rat pituitary cells.
| This compound Concentration (nM) | Growth Hormone Release (% of control) |
| 0.1 | ~150% |
| 1 | ~250% |
| 10 | ~400% |
| 100 | ~500% |
| 1000 | ~550% |
Data are approximated from graphical representations in the source literature. The half-maximum stimulation (EC50) was observed at a concentration of 6.3 ± 3.4 nM.[1][2][9]
In Vivo GH Release in Pentobarbital-Anesthetized Rats
This table presents the plasma GH concentrations in rats following a single oral administration of this compound.
| Time Post-Administration (minutes) | Plasma GH Concentration (ng/mL) |
| 0 (Baseline) | < 10 |
| 10 | ~ 50 |
| 20 | ~ 150 (Peak) |
| 30 | ~ 140 |
| 45 | ~ 120 |
| 60 | ~ 80 |
Following a single oral dose of 10 mg/kg this compound, plasma GH concentrations peaked between 20 and 45 minutes and remained elevated for the 60-minute observation period.[1][2]
Experimental Protocols
In Vitro Assay for GH Release from Rat Pituitary Cells
This protocol outlines the methodology for treating cultured rat pituitary cells with this compound and subsequently measuring GH release via radioimmunoassay.
1. Preparation of Rat Pituitary Cell Culture:
-
Anterior pituitaries are collected from male rats.
-
The tissue is enzymatically dispersed to obtain a single-cell suspension.
-
Cells are seeded in culture plates and maintained in an appropriate culture medium supplemented with serum.
-
Cells are cultured for 2-3 days to allow for attachment and recovery.
2. This compound Treatment:
-
The culture medium is replaced with a serum-free medium.
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted to final concentrations in the serum-free medium.
-
The cells are treated with various concentrations of this compound or vehicle control.
-
The incubation is carried out for a specified period (e.g., 15 minutes) at 37°C.[9]
3. Sample Collection:
-
Following incubation, the culture medium is collected from each well.
-
The collected medium is centrifuged to remove any cellular debris.
-
The supernatant is stored at -20°C or below until the radioimmunoassay is performed.
In Vivo Assay for GH Release in Rats
This protocol describes the in vivo administration of this compound to rats and the subsequent collection of plasma samples for GH measurement.
1. Animal Preparation:
-
Male rats are used for the study.
-
Animals are anesthetized with pentobarbital to prevent stress-induced fluctuations in GH levels.[1][2]
-
A catheter may be inserted for serial blood sampling.
2. This compound Administration:
-
This compound is formulated for oral administration.
-
A single dose (e.g., 10 mg/kg) is administered to the rats via oral gavage.[1][2]
3. Blood Sample Collection:
-
Blood samples are collected at baseline (pre-dose) and at various time points post-administration (e.g., 10, 20, 30, 45, and 60 minutes).[2]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at -20°C or below until analysis.
Radioimmunoassay (RIA) Protocol for Growth Hormone
This section provides a generalized, detailed protocol for the quantitative measurement of growth hormone in collected samples using a competitive RIA.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Application Note & Protocol: Measuring Body Composition Changes with SM-130686
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for utilizing SM-130686, a potent and orally active growth hormone secretagogue (GHS), to study changes in body composition. This compound acts as a partial agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone and subsequently insulin-like growth factor I (IGF-I).[1][2] This mechanism leads to significant anabolic effects, including an increase in fat-free mass.[2] This application note summarizes the pharmacological profile of this compound, presents quantitative data from preclinical studies, and offers detailed protocols for in vivo and in vitro experiments.
Introduction to this compound
This compound is a novel, orally active, small-molecule growth hormone secretagogue (GHS) belonging to the oxindole class of compounds.[1][2] Structurally distinct from other GHSs like MK-677, this compound effectively stimulates the release of growth hormone (GH).[1][2] Its primary mechanism of action is through the agonism of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Studies have shown that repetitive administration of this compound in rats leads to a significant increase in both body weight and fat-free mass, with the gain in fat-free mass nearly equivalent to the total body weight gain.[1][2] This potent anabolic activity makes this compound a valuable research tool for studying the effects of GH/IGF-I axis stimulation on body composition.[3]
Mechanism of Action
This compound exerts its biological effects by binding to and activating the GHS-R. This receptor is a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus. The binding of this compound to GHS-R initiates an intracellular signaling cascade, leading to an increase in intracellular calcium levels and subsequent secretion of GH.[4] The released GH then stimulates the liver and other peripheral tissues to produce IGF-I.[2] The combined actions of GH and IGF-I promote anabolic processes, including the accretion of lean body mass. This compound is considered a partial agonist, with its in vitro GH-releasing activity being approximately 52% of that of the endogenous ligand, ghrelin.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| EC50 | Half-maximum stimulation of GH release from cultured rat pituitary cells. | 6.3 ± 3.4 nM | [1][2] |
| IC50 | Half-maximal inhibitory concentration for binding to human GHS-R1a. | 1.2 nM | [1][2] |
| Relative Activity | In vitro GH-releasing activity relative to ghrelin (100%). | ~52% |[1] |
Table 2: In Vivo Effects of this compound on Body Composition in Rats
| Parameter | Treatment Group | Change from Baseline | p-value | Reference |
|---|---|---|---|---|
| Body Weight | This compound (10 mg/kg, b.i.d., 9 days) | +19.5 ± 2.1 g | <0.05 | [1][2] |
| Fat-Free Mass | This compound (10 mg/kg, b.i.d., 9 days) | +18.1 ± 7.5 g | <0.05 | [1][2] |
| Plasma GH | Single Oral Dose (10 mg/kg) | Peak at 20-45 min | <0.05 | [1][2] |
| Serum IGF-I | this compound (10 mg/kg, b.i.d., 9 days) | Significantly elevated 6h after last dose | <0.05 |[1][2] |
Experimental Protocols
The following are detailed protocols based on published methodologies for investigating the effects of this compound.
Protocol 1: In Vivo Assessment of Anabolic Effects and Body Composition Changes
This protocol is designed to evaluate the long-term effects of this compound on body weight and composition in a rodent model.
Objective: To measure changes in total body weight and fat-free mass following repetitive oral administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Analytical balance
-
Body composition analyzer (e.g., DEXA, EchoMRI)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign animals to two groups: Vehicle control and this compound treatment group.
-
Baseline Measurements: Record the initial body weight of all animals. If available, perform a baseline body composition analysis to determine initial fat-free mass.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administration: Administer this compound or vehicle orally via gavage twice daily (b.i.d.) for a period of 9 days.[1][2] The volume administered should be consistent across all animals (e.g., 5 mL/kg).
-
Daily Monitoring: Record the body weight of each animal daily, at the same time each day.
-
Final Measurements: On day 9, approximately 6 hours after the last dose, record the final body weight.[1]
-
Body Composition Analysis: Following the final weight measurement, perform a terminal body composition analysis to determine the final fat-free mass.
-
Data Analysis: Calculate the change in body weight and fat-free mass from baseline for each animal. Perform statistical analysis (e.g., t-test) to compare the treatment group to the vehicle control group.
Protocol 2: In Vitro GH Release Assay
This protocol is used to determine the potency and efficacy of this compound in stimulating GH release from primary pituitary cells.
Objective: To measure the dose-dependent effect of this compound on growth hormone secretion in vitro.
Materials:
-
This compound
-
Primary rat anterior pituitary cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Multi-well culture plates
-
Growth Hormone Radioimmunoassay (RIA) or ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate anterior pituitary cells from rats according to standard enzymatic digestion protocols.
-
Cell Plating: Plate the cells in multi-well plates at a predetermined density and allow them to adhere for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the pre-incubation medium and add the this compound solutions to the wells in triplicate. Include a vehicle control group.
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C.
-
Sample Collection: After incubation, collect the culture medium from each well.
-
GH Measurement: Quantify the concentration of GH in the collected medium using a validated RIA or ELISA kit.
-
Data Analysis: Plot the GH concentration against the logarithm of the this compound concentration. Perform a non-linear regression analysis to determine the EC50 value.
Conclusion
This compound is a potent, orally bioavailable GHS that effectively stimulates the GH/IGF-I axis to produce significant anabolic effects. Its demonstrated ability to increase fat-free mass makes it a critical tool for researchers investigating sarcopenia, cachexia, and other conditions characterized by muscle wasting. The protocols outlined in this document provide a framework for reliably assessing the impact of this compound on body composition and GH secretion in preclinical models.
References
- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-130686 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) and has demonstrated anabolic effects, including increased muscle mass and decreased body fat in preclinical studies.[1][2] These properties make this compound a compound of interest for therapeutic applications in growth hormone deficiency and other related conditions.[1]
These application notes provide a comprehensive overview of the experimental design for studying this compound, including its mechanism of action, key in vitro and in vivo assays, and detailed protocols to guide researchers in their investigations.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the GHSR, a G-protein coupled receptor.[2][4] This activation, primarily through the Gαq subunit, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in the signaling cascade that ultimately results in the secretion of growth hormone from the pituitary gland.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| GH Release (EC50) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2][3] |
| GHSR Binding (IC50) | 1.2 nM | Human GHSR | [2][3] |
| Intracellular Ca2+ Mobilization | ~55% of ghrelin's maximal effect | CHO cells expressing human GHSR | [4] |
Table 2: In Vivo Effects of this compound in Rats (9-day oral administration)
| Parameter | Dose | Change from Baseline | Reference |
| Body Weight Gain | 10 mg/kg, twice daily | 19.5 ± 2.1 g | [2][3] |
| Fat-Free Mass Gain | 10 mg/kg, twice daily | 18.1 ± 7.5 g | [2][3] |
| Plasma GH Concentration | 10 mg/kg, single dose | Peak at 20-45 min | [2][3] |
| Serum IGF-I Concentration | 10 mg/kg, twice daily | Significantly elevated 6h post-dose | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.
I. In Vitro Growth Hormone Secretion Assay
This protocol describes the isolation of primary rat pituitary cells and their use in a growth hormone secretion assay.
1. Materials:
-
Sprague-Dawley rats (7-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
DNase I
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
70% Ethanol
-
Sterile culture plates (96-well)
2. Protocol for Primary Pituitary Cell Isolation and Culture:
-
Euthanize rats according to institutional guidelines.
-
Sterilize the head with 70% ethanol and dissect the skull to expose the pituitary gland.
-
Carefully remove the anterior pituitary and place it in ice-cold HBSS.
-
Mince the tissue into small pieces and digest with Collagenase Type I and DNase I in HBSS at 37°C with gentle agitation.
-
Mechanically disperse the cells by gentle pipetting and filter through a 70 µm cell strainer.
-
Wash the cells with DMEM containing 10% FBS and penicillin-streptomycin.
-
Plate the cells in 96-well plates at a density of 2 x 105 cells/well and culture for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Protocol for GH Secretion Assay:
-
After the culture period, wash the cells with serum-free DMEM.
-
Equilibrate the cells in serum-free DMEM for 1 hour at 37°C.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the equilibration medium and add the this compound solutions to the respective wells.
-
Incubate the plate for 4 hours at 37°C.
-
Collect the supernatant and store at -20°C until GH quantification.
4. Quantification of Growth Hormone:
-
GH levels in the supernatant can be measured using a commercially available Rat Growth Hormone Radioimmunoassay (RIA) or ELISA kit, following the manufacturer's instructions.
II. In Vivo Studies in Rats
This protocol outlines the procedure for oral administration of this compound to rats to assess its effects on plasma GH, IGF-1, and body composition.
1. Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
2. Protocol for Oral Administration and Sample Collection:
-
Acclimate rats to handling and oral gavage for several days before the study.
-
Fast the rats overnight before dosing.
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For pharmacokinetic studies, collect blood samples from the tail vein or saphenous vein at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dosing.
-
For long-term studies, administer this compound daily or twice daily for the desired duration.
-
Monitor body weight regularly.
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia and collect tissues as needed.
-
Separate plasma or serum and store at -80°C until analysis.
3. Analysis of Plasma GH and Serum IGF-1:
-
Plasma GH can be measured using a specific RIA or ELISA for rat GH.
-
Serum IGF-1 levels can be quantified using a commercially available Rat IGF-1 ELISA kit.
III. Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in cells expressing GHSR.
1. Materials:
-
HEK293 cells stably or transiently expressing the human GHSR
-
DMEM with 10% FBS and penicillin-streptomycin
-
Plasmids for GHSR expression (for transient transfection)
-
Transfection reagent (e.g., Lipofectamine)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation capabilities
2. Protocol:
-
Plate GHSR-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Prepare the Fura-2 AM loading solution in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells with HBSS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells again with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add this compound at various concentrations and immediately begin recording the fluorescence ratio over time.
-
An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory settings. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for SM-130686 Treatment in CHO-GHSR Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-130686 is a potent, orally-active, non-peptidic agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2] As a synthetic small molecule, it mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone. This document provides detailed application notes and experimental protocols for the characterization of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human GHSR (CHO-GHSR).
The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium stores, a key event that can be quantified to assess receptor activation. Notably, GHSR exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist.
These application notes will guide researchers in performing key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity and functional potency in a cellular context.
Data Presentation
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Radioligand | Reference |
| IC50 | 1.2 nM | Membranes from human GHSR-1a expressing cells | [35S]-MK-677 | [3][4] |
Table 2: Functional Potency of this compound
| Parameter | Value | Assay | Cell Line/System | Reference |
| EC50 | 6.3 ± 3.4 nM | Growth Hormone Release | Cultured rat pituitary cells | [3][4][5] |
| In Vitro GH-Releasing Activity | ~52% (relative to ghrelin) | Growth Hormone Release | Cultured rat pituitary cells | [3][4] |
Signaling Pathway
The activation of the GHSR by this compound initiates a well-defined intracellular signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
Cell Culture and Maintenance of CHO-GHSR Cells
A foundational requirement for all subsequent assays is the proper maintenance of the CHO cell line stably expressing the human GHSR.
Materials:
-
CHO-GHSR stable cell line
-
Culture medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, hygromycin, depending on the expression vector).
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryopreserved vial of CHO-GHSR cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into a T-75 culture flask and incubate at 37°C with 5% CO2.
-
For routine passaging, when cells reach 80-90% confluency, wash the cell monolayer with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and re-seed the cells into new flasks at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).
-
Regularly verify the expression and function of the GHSR.
Intracellular Calcium Mobilization Assay
This assay is a primary functional readout for GHSR activation, quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist stimulation.
Materials:
-
CHO-GHSR cells
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Kinetic fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed CHO-GHSR cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 in DMSO before diluting in Assay Buffer to the final working concentration (typically 1-5 µM). Probenecid can be included at this stage if necessary.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at a concentration that is 5-10 times the final desired concentration.
-
Measurement:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject the this compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Competitive Receptor Binding Assay (Non-Radioactive)
This protocol describes a general method for a competitive binding assay using a fluorescently or bioluminescently labeled tracer. A specific tracer for GHSR would need to be synthesized or commercially acquired.
Materials:
-
CHO-GHSR cells or membrane preparations from these cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors for membrane preps)
-
Labeled tracer (e.g., a fluorescently labeled ghrelin analog or a NanoLuc-ghrelin conjugate)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled ghrelin)
-
Low-binding microplates
-
Plate reader capable of detecting the specific signal (e.g., fluorescence polarization, BRET, or luminescence)
Protocol:
-
Reagent Preparation:
-
Prepare a suspension of intact CHO-GHSR cells or a membrane homogenate at a predetermined optimal concentration.
-
Prepare a working solution of the labeled tracer at a concentration close to its Kd.
-
Prepare a serial dilution of this compound.
-
-
Assay Setup: In a low-binding microplate, add in the following order:
-
Assay Buffer
-
This compound dilutions (for competition curve) or buffer (for total binding) or non-specific binding control.
-
Labeled tracer
-
Cell suspension or membrane preparation
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to allow binding to reach equilibrium (this needs to be determined empirically).
-
Detection: Measure the signal using the appropriate plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled tracer and Kd is its dissociation constant.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the pharmacological properties of this compound in a CHO-GHSR cellular model. By employing these standardized assays, scientists can reliably characterize the binding affinity and functional potency of this compound and other novel GHSR modulators, thereby facilitating drug discovery and development efforts in this therapeutic area.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Novel Bioluminescent Binding Assays for Ligand–Receptor Interaction Studies of the Fibroblast Growth Factor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel bioluminescent receptor-binding assays for peptide hormones: using ghrelin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Notes and Protocols for Long-Term Administration of SM-130686 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the long-term oral administration of SM-130686 in rodent models. This compound is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), demonstrating potential for the treatment of growth hormone deficiency and other conditions.[1]
Mechanism of Action
This compound is an oxindole derivative that acts as a selective agonist for the ghrelin receptor (GHSR-1a).[2][3] Binding of this compound to GHSR-1a, a G-protein coupled receptor, initiates a signaling cascade that stimulates the release of growth hormone (GH) from the pituitary gland.[2] This, in turn, can lead to increased levels of Insulin-like Growth Factor-1 (IGF-1), which mediates many of the anabolic effects of GH, such as increases in muscle mass and bone density.[2] this compound has been shown to have about half the potency of endogenous ghrelin in stimulating GH release.[1]
Signaling Pathway
The binding of this compound to the ghrelin receptor (GHSR-1a) on pituitary somatotrophs triggers a cascade of intracellular events, primarily through the Gαq and Gαi/o G-protein subunits. This leads to the activation of Phospholipase C (PLC) and an increase in intracellular calcium levels, as well as the activation of the PI3K/Akt pathway. These signaling events culminate in the synthesis and secretion of Growth Hormone (GH).
References
Troubleshooting & Optimization
SM-130686 solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of SM-130686.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
2. How should I store this compound solutions?
Stock solutions of this compound in a solvent should be stored at -80°C for long-term stability, which can be for up to one year. For short-term storage, -20°C is also acceptable. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
3. What is the mechanism of action of this compound?
This compound is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of ghrelin, the endogenous ligand for GHSR, to stimulate the release of growth hormone.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The concentration is too high for the chosen solvent. | Try gentle warming (not exceeding 40°C) and vortexing. If the compound still does not dissolve, consider increasing the volume of the solvent to decrease the concentration. For subsequent experiments, perform a solubility test with a small amount of the compound to determine its solubility limit. |
| The compound has precipitated out of solution after storage. | The storage temperature may not have been low enough, or the solution may have been stored for too long. Warm the solution gently and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. To prevent this, ensure stock solutions are stored at -80°C and avoid repeated freeze-thaw cycles. | |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted working solutions for extended periods, even at 4°C. |
| Inaccurate concentration of the stock solution. | Ensure the compound was completely dissolved when the stock solution was prepared. Visually inspect the solution for any undissolved particles. If necessary, prepare a new stock solution and verify its concentration. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a general procedure to measure the agonist activity of this compound on the ghrelin receptor (GHSR) by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing GHSR (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Method:
-
Cell Culture: Culture the GHSR-expressing cells in the appropriate medium supplemented with FBS.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with a final concentration of 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescent plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the prepared this compound dilutions into the wells and continue to record the fluorescence signal over time to measure the increase in intracellular calcium.
-
Visualizations
Caption: Ghrelin Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Calcium Mobilization Assay.
References
improving the stability of SM-130686 in solution
Welcome to the technical support center for SM-130686. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in solution, with a focus on improving its stability for reliable experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
FAQs
Q1: My this compound solution appears to have precipitated after dilution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The aqueous solubility of this compound may have been exceeded. Attempt your experiment with a lower final concentration of the compound.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a Different Solvent System: For certain applications, exploring alternative solvent systems or the use of solubilizing agents may be beneficial. However, compatibility with your specific assay must be validated.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic moieties, slight adjustments to the buffer pH (within the tolerated range of your experimental system) could be explored.
-
Fresh Preparations: Do not use a solution that has precipitated. It is recommended to prepare fresh dilutions from a clear stock solution for each experiment.
Q2: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. How can I assess its stability?
A2: Assessing the stability of this compound in your specific experimental conditions is crucial for data reliability. Here’s a recommended approach:
-
Time-Course Experiment: Prepare your complete assay medium containing this compound at the final desired concentration.
-
Incubation: Incubate the medium under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Interpretation: A decrease in the concentration of the parent compound over time indicates degradation. This information can help you determine the window of stability for your experiments and decide if replenishment of the compound is necessary.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the chemical structure of this compound, which includes an oxindole core, a carboxamide group, and a trifluoromethyl group, the following degradation pathways are theoretically possible:
-
Oxidation of the Oxindole Ring: The oxindole moiety can be susceptible to oxidation, potentially leading to ring-opening or other modifications that would inactivate the molecule. This can be exacerbated by exposure to air, light, and certain metal ions.
-
Hydrolysis of the Carboxamide Group: The carboxamide functional group can undergo hydrolysis to the corresponding carboxylic acid, especially under strong acidic or basic conditions. While generally stable at physiological pH, prolonged incubation in aqueous buffers could lead to slow hydrolysis.
The trifluoromethyl group is highly stable and is not expected to be a point of degradation under typical experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: High-purity, anhydrous DMSO or ethanol are recommended for preparing stock solutions.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental setup.
-
Storage of Stock Solutions:
-
Store stock solutions in tightly sealed vials to prevent solvent evaporation and absorption of water.
-
For long-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for optimal stability. One supplier suggests that in solvent, this compound is stable for up to one year at -80°C.
-
-
Storage of Aqueous Solutions: It is generally not recommended to store aqueous dilutions of this compound for more than one day. Prepare fresh working solutions for each experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year |
| Aqueous Working Solution | 2-8°C (short-term) | Not recommended for more than one day |
Note: These are general recommendations. It is always best to consult the certificate of analysis provided by the supplier for specific storage instructions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell-based experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any undissolved particles. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Prepare an Intermediate Dilution (Optional): a. Depending on your final desired concentration, it may be convenient to prepare an intermediate dilution of your stock solution in DMSO or your cell culture medium.
-
Prepare the Final Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Serially dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentrations. c. Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is at a level that does not affect cell viability or function (typically ≤ 0.5%). d. Mix the final working solution gently but thoroughly before adding it to your cells.
Protocol 2: Ghrelin Receptor (GHSR-1a) Functional Assay - Calcium Mobilization
This protocol describes a method to assess the agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing the ghrelin receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human ghrelin receptor (GHSR-1a)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (prepared as in Protocol 1)
-
Ghrelin (positive control)
-
GHSR-1a antagonist (e.g., [D-Lys3]-GHRP-6) (optional, for confirming specificity)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: a. Seed the GHSR-1a expressing CHO cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: a. Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in HBSS with HEPES and a small amount of Pluronic F-127. b. Remove the cell culture medium from the wells and wash once with HBSS. c. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Compound Preparation: a. Prepare serial dilutions of this compound and ghrelin in HBSS with HEPES.
-
Calcium Flux Measurement: a. After incubation with the dye, wash the cells gently with HBSS to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). c. Set the plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). d. Establish a stable baseline fluorescence reading for each well. e. Use the plate reader's automated injector to add the different concentrations of this compound or ghrelin to the wells. f. Continue to record the fluorescence intensity for several minutes after compound addition to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Plot the ΔF against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for this compound and ghrelin.
Visualizations
Caption: Experimental workflow for using this compound in in vitro assays.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Simplified signaling pathway of this compound via the ghrelin receptor.
Technical Support Center: Troubleshooting Inconsistent SM-130686 Results In Vitro
Welcome to the technical support center for SM-130686. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in in vitro experiments involving the ghrelin receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally-active small molecule that functions as an agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] Its primary mechanism of action is to bind to and activate GHSR, which is a G-protein coupled receptor (GPCR). This activation stimulates the release of growth hormone (GH).[2][3]
Q2: What is the expected in vitro activity of this compound?
A2: In vitro, this compound is expected to stimulate GH release from pituitary cells in a dose-dependent manner.[2][3] It also activates the GHSR, leading to downstream signaling events such as an increase in intracellular calcium concentration.[4] It has been shown to have about half the potency of the endogenous ligand, ghrelin, in stimulating growth hormone release.[1]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to 1 year.[5] When preparing working solutions, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in in vitro assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in dose-response curves between experiments. | 1. Inconsistent this compound concentration: - Precipitation of the compound upon dilution into aqueous assay buffer. - Degradation of the compound in stock solutions or working solutions. | 1. Ensure proper solubilization: - Visually inspect for precipitates after diluting the DMSO stock. If precipitation occurs, consider using a fresh stock or a slightly higher DMSO concentration in the final assay medium (while staying within the cells' tolerance). - Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the working solutions. |
| 2. Cell-based variability: - Inconsistent cell passage number, density, or health. | 2. Standardize cell culture conditions: - Use cells within a consistent and narrow passage number range. - Seed cells at a consistent density to ensure uniform receptor expression levels. - Monitor cell viability before and during the experiment. | |
| Lower than expected or no response to this compound. | 1. Sub-optimal assay conditions: - Incorrect incubation time or temperature. - Presence of interfering substances in the assay medium. | 1. Optimize assay parameters: - Titrate the incubation time and temperature to determine the optimal conditions for GHSR activation. - Ensure the assay buffer is compatible with the compound and does not contain components that may inhibit receptor binding. |
| 2. Low receptor expression: - The cell line used may not express sufficient levels of GHSR. | 2. Verify receptor expression: - Confirm GHSR expression in your cell line using techniques like qPCR or western blotting. - Consider using a cell line known to express high levels of GHSR or a recombinant cell line overexpressing the receptor. | |
| 3. Inactive compound: - Degradation of this compound due to improper storage or handling. | 3. Verify compound activity: - Test the activity of your this compound stock on a well-characterized positive control cell line. - Purchase a new batch of the compound from a reputable supplier if degradation is suspected. | |
| High background signal or apparent cytotoxicity. | 1. Compound precipitation: - At high concentrations, this compound may precipitate and cause light scattering or physical damage to cells. | 1. Check for precipitation: - Visually inspect the wells for any signs of precipitation. - Determine the solubility limit of this compound in your assay medium. |
| 2. Off-target effects or cytotoxicity: - this compound may have off-target effects at higher concentrations. | 2. Assess cytotoxicity: - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. | |
| 3. Solvent toxicity: - High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 3. Control for solvent effects: - Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically ≤0.1%). - Include a vehicle control (medium with the same concentration of DMSO without the compound) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Half-maximum stimulation (EC50) for GH release | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [2][3] |
| IC50 for binding to human GHSR1a | 1.2 nM | Radioligand binding assay with (35)S-MK-677 | [2][3] |
| GH-releasing activity relative to ghrelin (100%) | ~52% | In vitro | [3] |
| Maximal enhancement of intracellular Ca2+ vs. ghrelin | ~55% | CHO cells expressing recombinant GHS-R | [4] |
Experimental Protocols
In Vitro Growth Hormone (GH) Release Assay
This protocol is a general guideline for measuring this compound-stimulated GH release from cultured pituitary cells.
-
Cell Culture:
-
Culture primary rat pituitary cells or a suitable pituitary cell line (e.g., GH3) in appropriate growth medium.
-
Seed the cells in 24-well plates at a predetermined density and allow them to adhere and grow for 48-72 hours.
-
-
Assay Procedure:
-
Wash the cells twice with a serum-free assay buffer (e.g., DMEM).
-
Pre-incubate the cells in the assay buffer for 1-2 hours at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Remove the pre-incubation buffer and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Collect the supernatant from each well.
-
Measure the concentration of GH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the GH concentration against the log of the this compound concentration.
-
Calculate the EC50 value from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium increase following GHSR activation by this compound.
-
Cell Preparation:
-
Use a cell line endogenously expressing GHSR or a recombinant cell line overexpressing the receptor (e.g., CHO-GHSR).
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently to remove excess dye.
-
-
Assay Procedure:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions or vehicle control into the wells while continuously monitoring the fluorescence.
-
Record the fluorescence signal over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway via GHSR.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
optimizing SM-130686 dosage for maximal GH release
Welcome to the technical support center for SM-130686. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal growth hormone (GH) release. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally-active small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] It stimulates the release of growth hormone (GH) from the pituitary gland in a dose-dependent manner.[2][3][4] Its mechanism of action is to bind to and activate the GHSR, a G protein-coupled receptor, which in turn triggers downstream intracellular signaling pathways to induce GH secretion.[2][5]
Q2: What is the potency of this compound?
A2: In vitro studies using cultured rat pituitary cells have shown that this compound stimulates GH release with a half-maximum stimulation (EC50) at a concentration of 6.3 ± 3.4 nM.[2][3][4] The GH-releasing activity of this compound is approximately 52% of that of the endogenous ligand, ghrelin.[2][3][4]
Q3: What is a recommended starting dose for in vivo experiments?
A3: A single oral administration of 10 mg/kg of this compound has been shown to significantly increase plasma GH concentrations in rats, with peak levels observed between 20 and 45 minutes after administration.[2][3][4] For chronic studies, oral administration of 10 mg/kg twice daily has demonstrated anabolic effects in rats over a 9-day period, leading to increased body weight and fat-free mass.[2][3][4] To determine the optimal dose for maximal GH release, a dose-escalation study is recommended.
Q4: How does the signaling pathway of this compound lead to GH release?
A4: this compound, by activating the GHSR, initiates a cascade of intracellular events. The GHSR is a G protein-coupled receptor that, upon activation, can stimulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), protein kinase B (PKB/AKT), and AMP-activated protein kinase (AMPK) pathways, ultimately leading to the synthesis and secretion of growth hormone.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 for GH Release | 6.3 ± 3.4 nM | Rat | Cultured Pituitary Cells | [2][3][4] |
| Relative GH-Releasing Activity (vs. Ghrelin) | ~52% | Rat | Cultured Pituitary Cells | [2][3][4] |
| IC50 for hGHSR1a Binding | 1.2 nM | Human | Radioligand Binding Assay | [2] |
Table 2: In Vivo Effects of this compound in Rats
| Dosage Regimen | Effect | Peak GH Concentration Time | Duration of Study | Reference |
| 10 mg/kg (single oral dose) | Significant increase in plasma GH | 20-45 minutes | Acute | [2][3][4] |
| 10 mg/kg (oral, twice daily) | Significant increase in body weight and fat-free mass | Not Applicable | 9 days | [2][3][4] |
Mandatory Visualizations
Caption: Signaling pathway of this compound via the GHSR.
Caption: Experimental workflow for in vitro GH secretion assay.
Caption: Logical relationship for dosage optimization.
Experimental Protocols
In Vitro GH Secretion Assay from Primary Rat Pituitary Cells
-
Cell Isolation and Culture:
-
Euthanize neonatal (e.g., 8-day-old) Sprague Dawley rats according to approved institutional protocols.
-
Under sterile conditions, dissect the anterior pituitary glands.
-
Mince the tissue and digest with an enzyme solution (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
GH Secretion Assay:
-
Plate the pituitary cells in multi-well plates and allow them to adhere.
-
Prior to the experiment, replace the culture medium with a serum-free medium and incubate for an equilibration period.
-
Prepare serial dilutions of this compound in the serum-free medium to achieve the desired final concentrations.
-
Remove the equilibration medium and add the medium containing the different concentrations of this compound to the cells.
-
Incubate for a defined period (e.g., 1 to 4 hours) at 37°C.
-
Collect the supernatant from each well for GH measurement.
-
-
GH Quantification:
-
Measure the concentration of GH in the collected supernatants using a validated rat GH ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured GH concentrations against the corresponding concentrations of this compound to generate a dose-response curve.
-
Calculate the EC50 value to determine the potency of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in GH release between replicate wells | Uneven cell plating; Cell stress or death; Pipetting errors. | Ensure a homogenous cell suspension before plating; Handle cells gently to maintain viability; Use calibrated pipettes and consistent technique. |
| Low or no response to this compound | Inactive compound; Low cell viability; Suboptimal incubation time. | Verify the integrity and concentration of the this compound stock solution; Check cell viability using a method like trypan blue exclusion; Perform a time-course experiment to determine the optimal incubation period. |
| High basal GH release | Cell stress due to over-digestion or harsh handling; Contamination of cell culture. | Optimize the enzyme digestion time and mechanical dissociation; Maintain aseptic techniques throughout the cell culture process. |
| Inconsistent results in in vivo studies | Rapid degradation of the compound in vivo; Individual animal variability; Improper sample handling. | Ensure proper formulation and administration of this compound; Increase the number of animals per group to account for variability; Collect blood samples into tubes containing protease inhibitors and process them promptly. |
References
- 1. benchchem.com [benchchem.com]
- 2. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-130686 Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SM-130686 in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally-active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Its primary mechanism of action is to mimic the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[2][3]
Q2: What are the expected physiological effects of this compound in animal models?
A2: In animal studies, specifically in rats, oral administration of this compound has been shown to significantly increase plasma GH concentrations.[2][3] Chronic administration leads to an anabolic effect, characterized by a significant increase in body weight and fat-free mass.[2]
Q3: Is this compound a full or partial agonist of the GHSR?
A3: this compound is considered a partial agonist of the GHSR. Its in vitro GH-releasing activity is approximately 52% of that of the endogenous ligand, ghrelin.[2]
Troubleshooting Guides
Formulation and Administration
Q: I am observing inconsistent results between animals. What could be the issue with my formulation or administration technique?
A: Inconsistent results can often be traced back to issues with the formulation of this compound or the oral gavage procedure itself. Here are some common pitfalls and troubleshooting steps:
-
Poor Solubility and Formulation:
-
Problem: this compound, being an oxindole derivative, may have limited aqueous solubility. An improper vehicle can lead to precipitation of the compound and inaccurate dosing.
-
Troubleshooting:
-
While the specific vehicle used in the original rat studies is not detailed in the primary literature, a common approach for similar compounds is to use a mixture of solvents to ensure solubility. A suggested starting point for formulation could be a vehicle containing DMSO, PEG300, Tween 80, and saline.[4]
-
Always visually inspect your formulation for any precipitation before administration.
-
Prepare the formulation fresh for each experiment to avoid degradation or precipitation over time.
-
-
-
Improper Oral Gavage Technique:
-
Problem: Incorrect oral gavage technique can lead to administration into the trachea, esophageal injury, or incomplete dosing, all of which can cause high variability in experimental outcomes.
-
Troubleshooting:
-
Ensure proper restraint of the animal to minimize movement and stress.
-
Use a flexible gavage needle with a ball tip to reduce the risk of tissue damage.
-
Administer the compound slowly to prevent reflux.
-
If fluid appears in the mouth or nose, immediately stop the procedure as this may indicate administration into the trachea.
-
-
Experimental Design and Data Interpretation
Q: The observed effect of this compound on growth hormone release is lower than expected. What are the potential reasons?
A: A lower-than-expected response to this compound could be due to several factors related to the experimental design and the inherent biology of the GHSR.
-
Partial Agonist Activity:
-
Problem: As a partial agonist, this compound will not produce the same maximal response as the full endogenous agonist, ghrelin.[2]
-
Troubleshooting:
-
Ensure your experimental expectations are aligned with the partial agonist nature of the compound.
-
Include a positive control, if possible, such as ghrelin or another potent GHSR agonist, to benchmark the response.
-
-
-
Receptor Desensitization:
-
Problem: Continuous stimulation of G-protein coupled receptors like the GHSR can lead to desensitization and internalization, reducing the response over time.
-
Troubleshooting:
-
For chronic studies, consider the dosing frequency. The original studies in rats used twice-daily oral administration.[2]
-
Evaluate the time-course of the response to a single dose to understand the peak effect and duration of action. In rats, peak plasma GH concentrations are observed between 20-45 minutes after a 10 mg/kg oral dose.[2][3]
-
-
Q: I am observing unexpected side effects or toxicity. What should I consider?
A: Unexpected toxicity can arise from off-target effects or issues with the vehicle.
-
Off-Target Effects:
-
Problem: While this compound is a potent GHSR agonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
-
Troubleshooting:
-
Conduct a dose-response study to determine if the observed toxicity is dose-dependent.
-
Include a vehicle-only control group to rule out any effects of the formulation components.
-
-
-
Vehicle Toxicity:
-
Problem: Some vehicles, especially those containing co-solvents, can have their own biological effects or cause irritation.
-
Troubleshooting:
-
Carefully select the vehicle and ensure that the concentration of each component is within a safe range for the animal species and route of administration.
-
Always run a control group that receives only the vehicle to account for any vehicle-induced effects.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| GH Release (Half-maximum stimulation) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2][3] |
| GHSR Binding Affinity (IC50) | 1.2 nM | Human GHSR 1a | [2][3] |
| Relative GH-Releasing Activity | ~52% (compared to ghrelin) | In Vitro | [2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Value | Experimental Conditions | Reference |
| Dosage | 10 mg/kg | Single oral administration | [2][3] |
| Time to Peak Plasma GH | 20-45 minutes | Single oral administration | [2][3] |
| Dosage (Chronic Study) | 10 mg/kg, twice daily | 9-day study | [2] |
| Increase in Body Weight (Day 9) | 19.5 ± 2.1 g | 9-day study | [2] |
| Increase in Fat-Free Mass (Day 9) | 18.1 ± 7.5 g | 9-day study | [2] |
| Bioavailability | 28% | Oral administration in rats | [5] |
Experimental Protocols
Protocol for a Single-Dose Oral Administration Study in Rats to Evaluate GH Release
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Housing: House animals individually to allow for accurate monitoring of food and water intake. Maintain a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 16 hours) before the experiment, with free access to water.
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Prepare the dosing solution. A potential vehicle could be a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Ensure the compound is fully dissolved and the solution is homogenous.
-
-
Administration:
-
Weigh each animal on the day of the experiment to calculate the exact volume of the dosing solution to be administered.
-
Administer this compound or vehicle control via oral gavage using a flexible gavage needle. The volume should be appropriate for the size of the animal (e.g., 5 ml/kg).
-
-
Blood Sampling:
-
Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Blood can be collected via a tail snip or a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure plasma growth hormone concentrations using a validated radioimmunoassay (RIA) or ELISA kit specific for rat GH.
-
-
Data Analysis:
-
Plot the mean plasma GH concentrations versus time for both the this compound treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the GH response.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the treatment groups.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the GHSR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SM-130686 Storage and Handling
Disclaimer: There is limited publicly available information specifically detailing the degradation pathways and optimal storage conditions for SM-130686. The following guidelines are based on general best practices for the storage of small molecule research compounds, particularly those containing similar functional groups such as an oxindole core and amide and amine functionalities. It is crucial to consult the Safety Data Sheet (SDS) and Certificate of Analysis (COA) provided by the supplier for any specific recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in storage?
A1: The degradation of small molecule compounds like this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to degradation. Conversely, freeze-thaw cycles can also compromise compound stability.
-
Moisture (Humidity): this compound contains an amide group, which can be susceptible to hydrolysis in the presence of water.
-
Light and Oxygen: Exposure to light, particularly UV light, and oxygen can promote oxidative degradation. The oxindole scaffold within this compound may be susceptible to oxidation.
Q2: How should I store my lyophilized powder of this compound?
A2: For long-term storage of lyophilized this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed container, protected from light. The container should be stored in a desiccator to minimize exposure to moisture.
Q3: What is the best way to store this compound after reconstitution in a solvent?
A3: Once reconstituted, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term use, solutions can be stored at 2-8°C for a limited time, but stability under these conditions should be verified. The choice of solvent can also impact stability; consult the supplier's datasheet for recommended solvents.
Q4: I've noticed a change in the color of my this compound powder. What should I do?
A4: A change in color or appearance can be an indicator of degradation. It is recommended to perform a quality control check, such as HPLC or LC-MS, to assess the purity of the compound before use. If significant degradation is detected, the batch should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | 1. Review storage conditions against recommended guidelines.2. Perform a purity analysis (e.g., HPLC) on the current stock.3. If degradation is confirmed, use a fresh, properly stored aliquot or a new vial of the compound. |
| Precipitate formation in the stock solution upon thawing | Poor solubility in the chosen solvent at low temperatures or compound degradation. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it may indicate degradation or insolubility. Consider preparing a fresh stock solution in a different recommended solvent.3. Centrifuge the solution to pellet the precipitate and use the supernatant, after verifying its concentration and purity. |
| Inconsistent experimental results between different aliquots | Inconsistent storage or handling of aliquots, or degradation over time. | 1. Ensure all aliquots are stored under identical conditions.2. Minimize the time stock solutions are kept at room temperature during experimental setup.3. Perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of this compound under different storage conditions.
Materials:
-
This compound (lyophilized powder and/or stock solution)
-
HPLC-grade solvent for reconstitution (e.g., DMSO)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM). This will serve as your time-zero (T0) reference.
-
Aliquot the stock solution into several vials.
-
-
Storage Conditions:
-
Store the aliquots under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).
-
-
Time Points:
-
Analyze the aliquots at defined time points (e.g., T0, 1 week, 1 month, 3 months).
-
-
HPLC Analysis:
-
At each time point, dilute a sample from each storage condition to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Run a gradient elution method to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the chromatograms from the different time points and storage conditions to the T0 reference.
-
Calculate the percentage of the main peak (this compound) area relative to the total peak area at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
addressing off-target effects of SM-130686
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SM-130686. The information focuses on addressing potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally-active small molecule that functions as an agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It is structurally distinct from other GHSR agonists like MK-677 and hexarelin.[2] By binding to and activating the GHSR, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[2][3] This targeted action leads to downstream effects such as increased muscle mass and decreased body fat.[1]
Q2: Are there any known off-target effects of this compound?
Currently, publicly available literature does not specify significant, well-characterized off-target effects for this compound. The primary pharmacological activity described is its potent and specific agonism at the GHSR.[2][4] However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded, especially at high concentrations. Researchers observing unexpected phenotypes should consider performing validation experiments to rule out potential off-target activities.
Q3: How does the potency of this compound compare to the endogenous ligand, ghrelin?
This compound is considered a partial agonist of the GHSR.[2][4] Its in vitro GH-releasing activity is approximately 52% of that of ghrelin.[2] The maximal enhancement of intracellular Ca2+ concentration induced by this compound is about 55% of that induced by ghrelin.[4] Despite being a partial agonist, it demonstrates potent activity.
Q4: What are the expected downstream effects of this compound administration in vivo?
In animal models, oral administration of this compound has been shown to cause a significant increase in plasma GH concentrations.[2][3] Repetitive administration leads to an increase in body weight and fat-free mass.[2][3] Additionally, serum levels of Insulin-like Growth Factor-I (IGF-I), a downstream mediator of GH action, are also significantly elevated.[2][3]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments and investigate potential off-target effects of this compound.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Troubleshooting Steps |
| Variable GH release in vitro | - Cell line viability or passage number- Inconsistent this compound concentration- Presence of a GHSR antagonist | - Non-specific activation of other GPCRs at high concentrations- Cytotoxicity at high concentrations | 1. Confirm cell viability (e.g., Trypan Blue exclusion).2. Perform a dose-response curve to ensure you are on the linear portion.3. Use a GHSR antagonist as a negative control to confirm on-target activity.[2]4. Assess cytotoxicity with an MTT or similar assay. |
| Unexpected changes in gene expression unrelated to the GH/IGF-I axis | - Indirect effects of sustained GH/IGF-I signaling | - Interaction with transcription factors or other signaling pathways | 1. Perform RNA-seq or qPCR on key genes of interest.2. Use a GHSR knockout/knockdown cell line to determine if the effect is GHSR-dependent.3. Compare the gene expression profile to that of other GHSR agonists. |
| In vivo effects not correlated with GH levels | - Desensitization of the GHSR with chronic dosing- Pharmacokinetic variability | - Interaction with other receptors in different tissues- Metabolites of this compound having their own biological activity | 1. Measure plasma concentrations of this compound to assess exposure.2. Evaluate GHSR expression levels in the pituitary.3. Conduct biodistribution studies to determine tissue localization of this compound. |
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound via the GHSR.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and confirming potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro Growth Hormone Release Assay
Objective: To quantify the amount of GH released from cultured pituitary cells following treatment with this compound.
Materials:
-
Rat or human pituitary cell line (e.g., GH3)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
Ghrelin (positive control)
-
GHSR antagonist (e.g., [D-Lys3]-GHRP-6) (negative control)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Commercially available GH ELISA kit
Methodology:
-
Cell Culture: Plate pituitary cells in 24-well plates and culture until they reach 80-90% confluency.
-
Starvation: Prior to the assay, wash the cells with serum-free medium and then incubate in serum-free medium for 2 hours to reduce basal GH release.
-
Treatment:
-
Prepare a dilution series of this compound (e.g., 0.1 nM to 1 µM) in assay buffer (serum-free medium with 0.1% BSA).
-
Prepare controls: vehicle, ghrelin (e.g., 100 nM), and this compound + GHSR antagonist.
-
Remove the starvation medium and add the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 1-4 hours).
-
Sample Collection: Collect the supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new tube.
-
Quantification: Measure the concentration of GH in the supernatant using a GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the GH concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human GHSR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GHSR (e.g., CHO-K1)
-
Radiolabeled GHSR ligand (e.g., [35S]MK-677)
-
This compound
-
Unlabeled ligand for non-specific binding determination (e.g., high concentration of ghrelin or MK-677)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Assay Setup: In a 96-well plate, combine the following in binding buffer:
-
A fixed concentration of cell membranes.
-
A fixed concentration of [35S]MK-677 (typically at or below its Kd).
-
A serial dilution of this compound.
-
For total binding wells: add vehicle instead of this compound.
-
For non-specific binding wells: add a saturating concentration of an unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.[2]
-
Quantitative Data Summary
| Parameter | Value | Assay | Species | Reference |
| GH Release (EC50) | 6.3 ± 3.4 nM | In vitro GH release | Rat (pituitary cells) | [2][3][5] |
| GHSR Binding (IC50) | 1.2 nM | Competitive binding with [35S]MK-677 | Human (recombinant) | [2][3] |
| Relative GH-Releasing Activity | ~52% | In vitro GH release (compared to ghrelin) | Rat (pituitary cells) | [2][3] |
| Relative Intracellular Ca2+ Increase | ~55% | Ca2+ mobilization assay (compared to ghrelin) | CHO cells expressing hGHSR | [4] |
| In Vivo Body Weight Gain | 19.5 ± 2.1 g | 9-day oral administration (10 mg/kg, twice daily) | Rat | [2][3] |
| In Vivo Fat-Free Mass Gain | 18.1 ± 7.5 g | 9-day oral administration (10 mg/kg, twice daily) | Rat | [2][3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: SM-130686 In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo administration of SM-130686. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptidyl small molecule that functions as a growth hormone secretagogue (GHS). It acts as a partial agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. By binding to and activating this receptor, this compound stimulates the release of growth hormone (GH) from the pituitary gland.
Q2: What is the recommended route of administration for this compound in preclinical animal studies?
A2: Based on published literature, the recommended and successfully utilized route of administration for this compound in rodents is oral gavage.[1] This method allows for precise dosage control and is consistent with the compound's characterization as an orally active agent.
Q3: What is a typical dosage of this compound used in rats?
A3: In vivo studies in rats have effectively used a dosage of 10 mg/kg, administered orally twice a day.[1] This regimen has been shown to significantly increase plasma growth hormone concentrations, body weight, and fat-free mass in rats.
Q4: What is a suitable vehicle solution for preparing this compound for oral administration?
A4: While the original preclinical publications for this compound do not specify the exact vehicle used, a common and effective vehicle for poorly water-soluble compounds like this compound is a co-solvent formulation. A widely recommended starting formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[2][3][4] It is crucial to prepare this formulation fresh before each use.
Q5: What are the key signaling pathways activated by this compound?
A5: this compound activates the GHS-R1a, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[1][5][6][7] The receptor can also couple to other G proteins (Gαi/o, Gαs, Gα12/13) and recruit β-arrestins, leading to the activation of other downstream pathways such as the MAPK/ERK and PI3K/Akt pathways depending on the cellular context.[5][8][9]
Vehicle Formulation and Preparation
A reliable vehicle is critical for the successful in vivo administration of a poorly soluble compound like this compound. The following table summarizes the components of a recommended co-solvent vehicle.
| Component | Role in Formulation | Recommended Percentage (v/v) |
| DMSO (Dimethyl Sulfoxide) | A powerful organic solvent for the initial dissolution of the poorly soluble compound. | 10% |
| PEG300 (Polyethylene Glycol 300) | A water-miscible co-solvent that helps maintain the compound in solution and improves in vivo solubility. | 40% |
| Tween-80 (Polysorbate 80) | A non-ionic surfactant that acts as a wetting and emulsifying agent, preventing precipitation in aqueous environments. | 5% |
| Saline (0.9% NaCl) | The aqueous component that constitutes the bulk of the vehicle. | 45% |
Experimental Protocols
Preparation of this compound Vehicle Solution (1 mL)
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final dosing concentration of 2 mg/mL in the vehicle, prepare a 20 mg/mL stock solution in DMSO.
-
Add Co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add Drug Stock: Add 100 µL of the this compound stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating.
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
In Vivo Administration via Oral Gavage in Rats
-
Animal Handling: Accustom the animals to handling prior to the experiment to minimize stress.
-
Dosage Calculation: Weigh each rat to calculate the precise volume of the this compound solution to be administered based on the desired dosage (e.g., 10 mg/kg). The maximum recommended gavage volume for rats is typically 10 mL/kg.
-
Gavage Needle Selection: Use a flexible plastic or stainless steel gavage needle with a ball-tip appropriate for the size of the rat.
-
Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not apply force. If resistance is met, withdraw and reinsert.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 30 minutes post-administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation | The compound concentration is too high for the vehicle, or the aqueous phase was added too quickly. | 1. Ensure this compound is fully dissolved in DMSO before adding other components. 2. Add the saline drop-wise while vortexing vigorously. 3. Gentle warming (to 37°C) or brief sonication may aid dissolution.[4] 4. Prepare the formulation fresh before each use. |
| High solution viscosity | High concentration of PEG300. | 1. Ensure the formulation is at room temperature before administration. 2. Use a gavage needle with a slightly larger gauge if administration is difficult. |
| Animal distress during/after gavage | Improper gavage technique (e.g., tracheal insertion, esophageal injury). | 1. Ensure proper training in oral gavage techniques. 2. Use a flexible-tipped gavage needle to minimize the risk of injury. 3. If the animal coughs or struggles, immediately withdraw the needle.[10] |
| Inconsistent experimental results | Inaccurate dosing due to non-homogenous solution or poor bioavailability. | 1. Vortex the solution immediately before drawing each dose to ensure homogeneity. 2. Ensure the vehicle formulation is prepared consistently for all experimental groups. 3. Confirm the stability of the compound in the vehicle over the duration of the experiment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical GHS-R1a signaling pathway activated by this compound.
Caption: Experimental workflow for this compound in vivo administration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ghs-r1a.com [ghs-r1a.com]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
quality control for SM-130686 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of the SM-130686 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage. | Verify storage conditions. This compound should be stored at -20°C. For long-term storage, -80°C is recommended. Perform a purity check using HPLC. |
| Inaccurate concentration of the stock solution. | Re-dissolve the compound and verify the concentration using a calibrated spectrophotometer or HPLC with a standard curve. | |
| Presence of impurities from synthesis. | Analyze the compound lot for impurities using LC-MS/MS or GC-MS. Refer to the Certificate of Analysis for the expected purity and impurity profile. | |
| Poor solubility in aqueous buffers | Intrinsic properties of the compound. | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting to the final concentration in the aqueous buffer. Sonication may aid in dissolution. |
| Incorrect pH of the buffer. | Adjust the pH of the buffer. The solubility of oxindole derivatives like this compound can be pH-dependent. | |
| Precipitation of the compound during experiments | The concentration in the final aqueous solution is above its solubility limit. | Decrease the final concentration of the compound. If a higher concentration is necessary, consider using a co-solvent or a different buffer system. |
| Interaction with components of the cell culture media or assay buffer. | Perform a compatibility test by incubating the compound in the specific media or buffer and observing for any precipitation over time. | |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS) | Contamination of the sample or solvent. | Use fresh, high-purity solvents and clean all glassware and equipment thoroughly. Run a blank injection to check for system contamination. |
| Compound degradation. | Prepare fresh samples and analyze them immediately. Compare the chromatogram with a reference standard. If degradation is suspected, perform forced degradation studies to identify potential degradants. | |
| Air bubbles in the system. | Degas the mobile phase and prime the HPLC system properly. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. Detection is usually performed using a UV detector at a wavelength determined by the compound's UV absorption maximum.
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. What are the potential degradation pathways for this compound?
As an oxindole derivative, this compound may be susceptible to hydrolysis, oxidation, and photolysis.[1] Stress testing under acidic, basic, oxidative, and light-exposed conditions can help identify potential degradation products.[1]
4. What are the expected impurities in this compound?
Impurities can arise from the starting materials, intermediates, or by-products of the synthesis process.[2] Common impurities might include regioisomers, unreacted starting materials, or products of side reactions. A detailed analysis of the synthesis route is necessary to predict specific impurities.[3] The Certificate of Analysis provided by the supplier should list any known impurities and their levels.
5. How can I confirm the identity of this compound?
The identity of this compound can be confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): By comparing the retention time with a certified reference standard.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan (typically around 254 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Stability Testing Protocol
Objective: To evaluate the stability of this compound under various storage conditions.
Method:
-
Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.
-
Store the aliquots under the following conditions as recommended by ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Freezer: -20°C ± 5°C
-
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze one aliquot from each condition for purity and content using the HPLC method described above.
-
Compare the results to the initial time point (T=0) to assess degradation. A significant change is often defined as a 5% loss in potency from the initial assay value.[1]
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Quality control testing workflow for a new batch of this compound.
References
Validation & Comparative
A Comparative Analysis of SM-130686 and Ghrelin Activity on the Growth Hormone Secretagogue Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic, non-peptidyl growth hormone secretagogue (GHS), SM-130686, and the endogenous ligand, ghrelin, in their activity on the growth hormone secretagogue receptor (GHSR). This analysis is supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
Executive Summary
Ghrelin, a 28-amino acid peptide hormone, is the natural ligand for the GHSR and plays a crucial role in regulating growth hormone (GH) secretion and energy homeostasis. This compound is a potent, orally active, small-molecule agonist of the GHSR. While both molecules stimulate the GHSR, they exhibit distinct pharmacological profiles. Notably, this compound acts as a partial agonist with approximately half the potency of ghrelin in stimulating GH release in vitro. This guide delves into the quantitative differences in their binding affinity, functional potency, and the downstream signaling cascades they initiate.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and ghrelin for the GHSR.
Table 1: Comparative Binding Affinity of this compound and Ghrelin for the GHSR
| Compound | Radioligand | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | [³⁵S]-MK-677 | Human GHSR1a expressing cells | Competitive Binding | 1.2 | - | [1] |
| Human Ghrelin | [¹²⁵I]-Ghrelin | CHO-K1 cells expressing human GHSR1a | Competitive Binding | - | 1.22 ± 0.17 | [2] |
| Acylated Human Ghrelin (1-28) | [¹²⁵I]-Ghrelin | HEK293 cells transiently transfected with GHSR-eYFP | Competitive Binding | 2.48 | - | [3] |
Table 2: Comparative Functional Potency of this compound and Ghrelin
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Relative Efficacy (vs. Ghrelin) | Reference |
| This compound | GH Release | Cultured rat pituitary cells | 6.3 ± 3.4 | ~52% | [1] |
| Human Ghrelin | Intracellular Ca²⁺ Mobilization | CHO-K1 cells expressing human GHSR1a | 4.2 ± 1.2 | 100% | [2] |
Signaling Pathways
Both ghrelin and this compound activate the GHSR, a G protein-coupled receptor (GPCR), leading to the stimulation of downstream signaling cascades. The primary pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger in GH secretion.
Experimental Protocols
Competitive Radioligand Binding Assay (for this compound)
This protocol is based on the methodology described by Nagamine et al. (2001).[1]
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing human GHSR1a are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A fixed concentration of the radioligand, [³⁵S]-MK-677, is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GHSR.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
In Vitro GH Release Assay (for this compound)
This protocol is based on the methodology described by Nagamine et al. (2001).[1]
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are collected from rats.
-
The glands are enzymatically dispersed to obtain single cells.
-
The cells are plated in culture wells and maintained for a period to allow for recovery and attachment.
-
-
GH Release Experiment:
-
The cultured pituitary cells are washed with a suitable buffer.
-
The cells are then incubated with various concentrations of this compound for a specific duration (e.g., 4 hours).
-
Following incubation, the culture medium is collected.
-
-
GH Measurement:
-
The concentration of GH in the collected medium is measured using a specific radioimmunoassay (RIA).
-
-
Data Analysis:
-
The concentration of this compound that produces a half-maximal stimulation of GH release (EC50) is determined from the dose-response curve.
-
Competitive Radioligand Binding Assay (for Ghrelin)
This protocol is based on a standard methodology for ghrelin receptor binding.[2]
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the human GHSR1a are cultured.
-
Membranes are prepared from these cells as described for the this compound assay.
-
-
Binding Assay:
-
A fixed concentration of [¹²⁵I]-Ghrelin is incubated with the cell membranes.
-
Increasing concentrations of unlabeled human ghrelin are added.
-
The incubation and filtration steps are similar to the this compound protocol.
-
-
Data Analysis:
-
The IC50 value is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for Ghrelin)
This protocol is based on a standard methodology for measuring GPCR activation.[2]
-
Cell Culture:
-
CHO-K1 cells expressing human GHSR1a are seeded in a multi-well plate.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
-
Calcium Measurement:
-
The plate is placed in a fluorescence plate reader.
-
Baseline fluorescence is measured.
-
Different concentrations of human ghrelin are added to the wells.
-
The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis:
-
The EC50 value, the concentration of ghrelin that produces 50% of the maximal fluorescence response, is calculated.
-
In Vivo Activity
This compound (Oral Administration in Rats)
-
Study Design: Pentobarbital-anesthetized rats are administered this compound orally at a dose of 10 mg/kg.[1]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 20-45 minutes).[1]
-
GH Measurement: Plasma GH concentrations are measured by radioimmunoassay.[1]
-
Results: A significant increase in plasma GH concentrations is observed, with peak levels reached between 20 and 45 minutes after administration.[1]
Ghrelin (Intravenous Administration in Rats)
-
Study Design: Freely moving rats are administered ghrelin intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
GH Measurement: Plasma GH levels are measured.
-
Results: Ghrelin administration leads to a rapid and robust increase in plasma GH levels.
Conclusion
This compound is a potent, orally bioavailable small-molecule agonist of the GHSR. In direct comparison, it exhibits a slightly higher binding affinity than the endogenous ligand ghrelin in some assays but demonstrates partial agonism with a lower maximal effect on in vitro GH release. The oral activity of this compound presents a significant advantage for potential therapeutic applications over the peptidic nature of ghrelin, which necessitates parenteral administration. The choice between these two agents for research or therapeutic development will depend on the desired pharmacological profile, including the route of administration, desired level of receptor activation, and duration of action. Further in vivo studies directly comparing the oral efficacy and pharmacokinetic profiles of both compounds would provide a more comprehensive understanding of their relative therapeutic potential.
References
A Comparative Efficacy Analysis of GHSR Agonists: SM-130686 and MK-677
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two orally active, non-peptidyl ghrelin receptor agonists, SM-130686 and MK-677. The information is collated from preclinical and clinical studies to support research and development in the field of growth hormone secretagogues.
Introduction to Ghrelin and its Agonists
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Activation of the GHSR stimulates the release of growth hormone (GH) from the pituitary gland, which in turn elevates levels of insulin-like growth factor 1 (IGF-1).[2] This axis plays a crucial role in regulating metabolism, appetite, muscle mass, and body composition.[3][4]
Both this compound and MK-677 (Ibutamoren) are small-molecule drugs that mimic the action of ghrelin by binding to and activating the GHSR.[4][5] Their oral bioavailability makes them attractive therapeutic candidates for conditions such as growth hormone deficiency, muscle wasting, and age-related sarcopenia.[5][6]
Mechanism of Action and Signaling Pathway
This compound and MK-677 exert their effects by acting as agonists at the GHSR-1a, a G protein-coupled receptor.[1] Upon binding, they trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the secretion of GH.[1][5]
The GHSR can also couple to other G proteins, such as Gαi/o and Gα12/13, and activate other signaling pathways including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and AMP-activated protein kinase (AMPK) pathways, which are involved in various cellular processes like cell growth, proliferation, and energy homeostasis.[7][8]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and MK-677 from various studies. Direct head-to-head comparative trials are limited; therefore, data is presented from individual studies to allow for an objective assessment.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor | Assay Type | Metric | Value | Reference |
| This compound | Human GHSR-1a | Radioligand Binding Assay ([³⁵S]MK-677) | IC₅₀ | 1.2 nM | [9] |
| Rat Pituitary Cells | GH Release | EC₅₀ | 6.3 ± 3.4 nM | [9] | |
| CHO cells expressing hGHSR-1a | Intracellular Ca²⁺ mobilization | EC₅₀ | ~55% of ghrelin's max response | [10] | |
| MK-677 | Human GHSR-1a | Radioligand Binding Assay ([³⁵S]MK-677) | IC₅₀ | 0.5 nM | [11] |
| Rat Pituitary Cells | GH Release | EC₅₀ | 2.7 ± 0.9 nM | [11] | |
| Cells expressing hGHSR-1a | Functional Assay | EC₅₀ | 1.1 nM | [12] |
Table 2: In Vivo Effects on GH and IGF-1
| Compound | Species | Dose | Route | Effect on GH | Effect on IGF-1 | Reference |
| This compound | Rat | 10 mg/kg | Oral | Significant increase, peak at 20-45 min | Significantly elevated after 9 days | [9] |
| MK-677 | Human (healthy older adults) | 25 mg/day | Oral | 1.8-fold increase in 24h mean GH after 12 months | 1.5-fold increase after 12 months | [3] |
| Human (obese males) | 25 mg/day | Oral | Significantly increased peak and AUC | ~40% increase after 8 weeks | [13] | |
| Human (GH-deficient adults) | 25 mg/day | Oral | Stimulated GH/IGF-I axis | Stimulated GH/IGF-I axis | [4] | |
| Rat | 4 mg/kg | Oral | 1.8-fold increase in peak concentration | No significant increase after 6 weeks | [14] |
Table 3: Effects on Body Composition
| Compound | Species | Dose | Duration | Change in Body Weight | Change in Fat-Free Mass (FFM) / Lean Mass | Change in Fat Mass | Reference |
| This compound | Rat | 10 mg/kg, twice daily | 9 days | +19.5 ± 2.1 g | +18.1 ± 7.5 g | Not specified, but FFM gain was almost equal to body weight gain | [9] |
| MK-677 | Human (healthy older adults) | 25 mg/day | 12 months | +2.7 kg (vs +0.8 kg with placebo) | +1.1 kg (vs -0.5 kg with placebo) | No significant difference in total fat mass | [3] |
| MK-677 | Human (obese males) | 25 mg/day | 8 weeks | Not specified | Significantly increased | Not specified, but no reduction in body fat | [13] |
Experimental Protocols
This compound: In Vivo Anabolic Effect in Rats
-
Objective: To assess the effect of repetitive oral administration of this compound on body weight and fat-free mass in rats.
-
Experimental Workflow:
Caption: Workflow for assessing the anabolic effects of this compound in rats. -
Methodology:
-
Animal Model: Female Sprague-Dawley rats were used.
-
Dosing: Rats received 10 mg/kg of this compound orally twice a day for 9 days. A control group receiving a vehicle would typically be included.
-
Body Weight Measurement: Body weight was measured and recorded daily.
-
Body Composition Analysis: After 9 days, the rats were euthanized, and their carcasses were analyzed to determine fat-free mass. The specific method for carcass analysis (e.g., chemical analysis, DXA) was not detailed in the available abstract.[9]
-
Biomarker Analysis: Blood samples were collected 6 hours after the final dose to measure serum IGF-I concentrations.[9]
-
MK-677: Clinical Trial in Healthy Older Adults
-
Objective: To determine the effects of daily oral MK-677 on body composition and GH/IGF-1 levels in healthy older adults.[3]
-
Experimental Workflow:
Caption: Workflow for a clinical trial of MK-677 in older adults. -
Methodology:
-
Study Design: A two-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial.[3]
-
Participants: 65 healthy men and women aged 60-81 years.[3]
-
Intervention: Oral administration of 25 mg of MK-677 or placebo once daily.[3]
-
Primary Endpoints (at 1 year):
-
Fat-Free Mass (FFM): Assessed by dual-energy X-ray absorptiometry (DXA).
-
Abdominal Visceral Fat (AVF): Assessed by computed tomography (CT) or magnetic resonance imaging (MRI).
-
-
Secondary Endpoints:
-
GH and IGF-1 Levels: 24-hour GH profiles and serum IGF-1 concentrations were measured.
-
Body Weight and Composition: Total body weight, fat mass, and limb lean and fat mass were assessed.
-
Strength and Function: Isokinetic strength and functional abilities were evaluated.
-
Safety Monitoring: Included assessment of side effects, blood glucose, insulin sensitivity, and cortisol levels.[3]
-
-
Discussion of Efficacy
Based on the available data, both this compound and MK-677 are potent, orally active GHSR agonists.
-
In Vitro Potency: In vitro studies suggest that MK-677 has a slightly higher binding affinity (IC₅₀ of 0.5 nM vs 1.2 nM for this compound) and potency in stimulating GH release from rat pituitary cells (EC₅₀ of 2.7 nM vs 6.3 nM for this compound).[9][11] It is important to note that this compound has been described as a potential partial agonist of the GHSR, exhibiting about 52% of the GH-releasing activity of endogenous ghrelin in one in vitro assay and approximately 55% of ghrelin's maximal response in another.[9][10]
-
In Vivo Efficacy: Both compounds have demonstrated the ability to increase GH and IGF-1 levels in vivo. MK-677 has been extensively studied in humans and has shown sustained increases in GH and IGF-1 levels with chronic daily dosing, leading to significant anabolic effects, including increased fat-free mass.[3][13] Preclinical data for this compound in rats also show a robust anabolic effect, with a significant increase in both body weight and fat-free mass after 9 days of treatment.[9]
-
Body Composition: The most compelling evidence for the efficacy of these compounds lies in their ability to alter body composition. The increase in fat-free mass observed with both this compound in rats and MK-677 in humans highlights their potential for treating muscle wasting conditions.[3][9] Notably, in the study with this compound, the gain in fat-free mass was nearly equal to the total gain in body weight, suggesting a potent effect on lean mass accretion.[9]
Conclusion
Both this compound and MK-677 are effective orally active ghrelin receptor agonists that stimulate the GH/IGF-1 axis and promote anabolism. While in vitro data suggests MK-677 may have a slightly higher potency, both compounds demonstrate significant efficacy in vivo in terms of increasing GH, IGF-1, and lean body mass. The choice between these compounds for further research and development may depend on specific factors such as their pharmacokinetic profiles, potential for partial agonism (in the case of this compound), and long-term safety profiles. Further head-to-head comparative studies would be invaluable for a more definitive comparison of their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. homeopathy360.com [homeopathy360.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-month treatment of obese subjects with the oral growth hormone (GH) secretagogue MK-677 increases GH secretion, fat-free mass, and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anabolic Potential: A Comparative Guide to SM-130686 and Other Ghrelin Receptor Agonists for Enhancing Fat-Free Mass
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can effectively and safely increase fat-free mass (FFM) is a critical endeavor in addressing muscle wasting associated with chronic diseases, aging (sarcopenia), and other catabolic states. SM-130686, a potent, orally active, non-peptidyl ghrelin receptor agonist, has emerged as a promising candidate in preclinical studies. This guide provides a comprehensive comparison of this compound with other notable ghrelin receptor agonists, focusing on their validated effects on fat-free mass, supported by experimental data and detailed methodologies.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
This compound and its counterparts exert their effects by activating the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This G-protein coupled receptor is primarily expressed in the hypothalamus and pituitary gland, but also in other tissues. Upon activation, it triggers a cascade of downstream signaling events, leading to the secretion of growth hormone (GH) from the pituitary. Increased GH levels, in turn, stimulate the production of insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes, including muscle protein synthesis and proliferation of satellite cells, ultimately contributing to an increase in fat-free mass.
The signaling cascade initiated by GHS-R1a activation is complex and can involve multiple G-protein subtypes, including Gαq/11 and Gαi/o. This can lead to the activation of various downstream effectors such as phospholipase C (PLC), protein kinase C (PKC), and the PI3K/Akt pathway, all of which play roles in cell growth and proliferation. The potential for "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an area of active research and could explain the diverse physiological effects observed with different ghrelin receptor agonists.
Comparative Efficacy on Fat-Free Mass
The following tables summarize the quantitative data from key studies investigating the effects of this compound and other ghrelin receptor agonists on fat-free mass. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions (species, population, duration, etc.) vary across studies.
Table 1: Preclinical Studies in Rodents
| Compound | Species | Dose | Duration | Change in Fat-Free Mass | Reference |
| This compound | Rat | 10 mg/kg, twice daily (oral) | 9 days | +18.1 ± 7.5 g | [1] |
| Unacylated Ghrelin | Mouse (Sod1KO) | Osmotic pump | 4 weeks | Ameliorated loss of muscle mass by 15-30% | [2] |
| Acylated Ghrelin Receptor Agonist (HM01) | Mouse (Wildtype & Sod1KO) | Osmotic pump | 4 weeks | Decreased lean body mass | [2][3][4] |
Table 2: Clinical Studies in Humans
| Compound | Study Population | Dose | Duration | Change in Fat-Free Mass | Reference |
| MK-677 (Ibutamoren) | Healthy Obese Males | 25 mg, once daily (oral) | 8 weeks | Significant increase (quantitative data not specified in abstract) | [5] |
| Anamorelin | Cancer Cachexia Patients | 50 mg, once daily (oral) | 12 weeks | Significant increase (quantitative data not specified in abstract) | [6] |
| Anamorelin | Cancer Cachexia Patients | 100 mg, once daily (oral) | 12 weeks | Increased lean body mass | [7] |
Table 3: Studies in Other Species
| Compound | Species | Dose | Duration | Effect on Body Composition | Reference |
| Capromorelin | Dog | 3 mg/kg, once or twice daily (oral) | 7 days | Increased body weight (fat-free mass not explicitly stated) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compounds affecting fat-free mass.
Measurement of Fat-Free Mass in Rodents
1. Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a non-invasive imaging technique that provides precise measurements of bone mineral content, fat mass, and lean body mass.
-
Animal Preparation: Rodents are typically anesthetized to prevent movement during the scan. Isoflurane is a commonly used anesthetic. The animal is placed in a prone position on the scanner bed.
-
Scanning Procedure: A low-dose X-ray beam with two distinct energy levels is passed through the animal's body. The differential attenuation of the X-rays by bone, fat, and lean tissue allows for their quantification. The scan duration is typically short, around 5-10 minutes per animal.
-
Data Analysis: Specialized software is used to analyze the scan data and provide values for fat mass, lean mass, and bone mineral density. Regions of interest can be defined to analyze specific body parts.
2. Magnetic Resonance Imaging (MRI)
MRI is another non-invasive imaging modality that can accurately quantify fat and lean mass without the use of ionizing radiation.
-
Animal Preparation: Depending on the system, anesthesia may not be required for short scans. For longer acquisitions, anesthesia is used. The animal is placed in a restrainer to minimize movement.
-
Scanning Procedure: The animal is placed within a strong magnetic field, and radiofrequency pulses are used to excite protons in the body. The signals emitted by these protons are detected and used to construct detailed images of soft tissues. Specific pulse sequences are used to differentiate between fat and lean tissue.
-
Data Analysis: Image analysis software is used to segment the images and calculate the volumes of fat and lean tissue, which can then be converted to mass.
References
- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylated Ghrelin Receptor Agonist HM01 Decreases Lean Body and Muscle Mass, but Unacylated Ghrelin Protects against Redox-Dependent Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the ghrelin receptor agonist anamorelin on lean body mass in cancer patients with cachexia; results from a Phase II randomized, double blind, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Receptor Specificity of SM-130686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of SM-130686, a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). While comprehensive cross-reactivity data for this compound against a broad panel of receptors is not extensively available in the public domain, this document summarizes the known interactions and provides context on the importance of selectivity profiling in drug development.
Primary Target Affinity and Activity of this compound
This compound is a small molecule that potently and selectively targets the GHSR, also known as the ghrelin receptor. Its primary pharmacological effect is to stimulate the release of growth hormone.
Table 1: In Vitro Activity of this compound at the Ghrelin/Growth Hormone Secretagogue Receptor (GHSR)
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1.2 nM | Human | Radioligand Binding Assay ([35S]MK-677) | [1] |
| Half-maximum stimulation (EC50) of GH release | 6.3 ± 3.4 nM | Rat | Primary pituitary cell culture | [1] |
| Relative activity to ghrelin (100%) | ~52% | Rat | In vitro GH release | [1] |
The data clearly indicates that this compound is a high-affinity ligand for the GHSR, with functional activity in the nanomolar range, making it a potent growth hormone secretagogue.
Cross-Reactivity Profile of this compound
A critical aspect of drug development is understanding a compound's selectivity, or its potential to bind to unintended targets, which can lead to off-target effects. Based on extensive literature searches, specific experimental data from broad receptor screening panels for this compound is not publicly available. The primary body of research focuses on its potent activity at the GHSR.
The lack of comprehensive cross-reactivity data does not imply that this compound is devoid of off-target interactions, but rather that such studies have not been published. For any research or therapeutic application, it is crucial to experimentally determine the selectivity profile.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of a compound like this compound, a systematic approach involving both binding and functional assays against a panel of relevant receptors is necessary.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Methodology:
-
A panel of cell membranes expressing the receptors of interest is prepared.
-
A specific radioligand for each receptor is incubated with the membranes in the presence of varying concentrations of this compound.
-
The displacement of the radioligand by this compound is measured using a scintillation counter or other appropriate detector.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
-
Typical Receptor Panel: A comprehensive panel would include receptors from major families such as adrenergic, dopaminergic, serotonergic, histaminergic, muscarinic, and opioid receptors.
2. Functional Assays
-
Objective: To determine if the binding of this compound to any off-target receptors results in a functional response (agonist, antagonist, or inverse agonist activity).
-
Methodology:
-
Cells expressing the receptor of interest are cultured.
-
The cells are treated with varying concentrations of this compound.
-
A downstream signaling event is measured, such as changes in intracellular calcium levels (e.g., using a fluorescent dye like Fura-2), cyclic AMP (cAMP) accumulation (e.g., using an ELISA-based assay), or reporter gene activation.
-
Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound at each receptor.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Diagram 2: Signaling Pathway of this compound at the GHSR
Caption: The primary signaling cascade initiated by this compound binding to the ghrelin receptor.
Conclusion
This compound is a well-characterized, potent agonist of the ghrelin/growth hormone secretagogue receptor. While its activity at this primary target is well-documented, the extent of its cross-reactivity with other receptors remains to be publicly disclosed. For researchers and drug developers, this highlights the critical need for comprehensive selectivity profiling as a standard component of preclinical characterization to ensure a thorough understanding of a compound's biological activity and potential for off-target effects. The experimental workflows outlined in this guide provide a foundational approach for conducting such essential investigations.
References
SM-130686: A Comparative Guide for GHS Receptor Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SM-130686 with other prominent growth hormone secretagogues (GHSs), including Ibutamoren (MK-677), Anamorelin, and Capromorelin. The information presented is intended to assist researchers in making informed decisions for their preclinical studies by offering a side-by-side look at the available experimental data.
Introduction to Growth Hormone Secretagogues
Growth hormone secretagogues are a class of compounds that stimulate the release of growth hormone (GH). They primarily act as agonists for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Activation of this G protein-coupled receptor, predominantly expressed in the pituitary and hypothalamus, triggers a signaling cascade that leads to GH secretion.[1] This mechanism of action has made GHSs promising therapeutic candidates for conditions associated with growth hormone deficiency, muscle wasting, and appetite loss.[2][3] this compound is a potent, orally active, non-peptidyl GHS that has demonstrated significant anabolic effects in preclinical studies.[4]
In Vitro Performance Comparison
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and other selected GHSs for the GHS receptor. This data is crucial for understanding the direct interaction of these compounds with their molecular target.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Species/Cell Line | Reference |
| This compound | 1.2 (IC50) | 6.3 | Human GHS-R1a in CHO cells / Rat pituitary cells | [5] |
| Ibutamoren (MK-677) | 0.46 | ~1.1 | Human GHS-R1a | [6][7] |
| Anamorelin | 0.70 | 1.5 | Human GHS-R1a / Rat pituitary cells | [8][9] |
| Capromorelin | 7 | 3 | Human GHS-R1a in HEK293 cells / Rat pituicyte | [4] |
In Vivo Efficacy Comparison
Evaluating the in vivo effects of GHSs is critical to understanding their physiological impact. The following table presents a summary of key in vivo findings for this compound and its alternatives in rodent models, focusing on their effects on body weight and food intake. It is important to note that these studies were not conducted head-to-head, and direct comparisons should be made with caution due to variations in experimental design.
| Compound | Animal Model | Dose and Administration | Key Findings | Reference |
| This compound | Rats | 10 mg/kg, oral, twice daily for 9 days | Significant increase in body weight and fat-free mass. | [5] |
| Ibutamoren (MK-677) | Healthy older adults | 25 mg, oral, once daily for 1 year | Increased fat-free mass. | [3][10] |
| Anamorelin | Rats | 3, 10, or 30 mg/kg, oral, once daily for 6 days | Significant and dose-dependent increase in food intake and body weight. | [9][11] |
| Capromorelin | Mice | 10 mg/kg, enteral, for 3 days | Significantly increased body weight in healthy and post-surgical models. | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental setups, the following diagrams, created using the DOT language, illustrate the GHS receptor signaling pathway and a general workflow for in vivo studies.
References
- 1. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biologic activities of growth hormone secretagogues in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capromorelin | GHSR | CAS 193273-66-4 | Buy Capromorelin from Supplier InvivoChem [invivochem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ghrelin Receptor Agonists: SM-130686 and Capromorelin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the ghrelin receptor (GHSR), a G-protein coupled receptor pivotal in regulating appetite, growth hormone secretion, and metabolism, several synthetic agonists have emerged. This guide provides a detailed, objective comparison of two such small-molecule, orally active ghrelin receptor agonists: SM-130686 and capromorelin. While direct head-to-head clinical trials are not publicly available, this document synthesizes existing preclinical and clinical data to offer a comparative overview of their pharmacological profiles and therapeutic effects.
Introduction to this compound and Capromorelin
Both this compound and capromorelin mimic the action of ghrelin, the endogenous "hunger hormone," by binding to and activating the GHSR-1a.[1][2] This activation triggers downstream signaling pathways that influence energy balance and growth.[1][2] this compound, an oxindole derivative, has been investigated for its potential in treating growth hormone deficiency.[2][3] Capromorelin, on the other hand, has achieved regulatory approval for veterinary use, specifically for appetite stimulation in dogs and managing weight loss in cats.[4][5]
Mechanism of Action: Ghrelin Receptor Signaling
Upon binding of an agonist like this compound or capromorelin, the ghrelin receptor (GHSR-1a) primarily activates the Gαq signaling pathway. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key step in growth hormone secretion from the pituitary gland.
In Vitro Pharmacology
A direct comparison of in vitro potency is challenging due to different experimental setups. However, available data provide insights into their activity at the ghrelin receptor.
| Parameter | This compound | Capromorelin |
| Chemical Class | Oxindole derivative[2] | Piperidine-pyrazole derivative[4] |
| Binding Affinity (IC50) | 1.2 nM (human GHSR-1a)[2] | Data not available in searched literature |
| Functional Potency (EC50) | 6.3 nM (GH release from rat pituitary cells)[2] | Data not available in searched literature |
| Relative Efficacy | ~52% of ghrelin's maximal GH-releasing activity in vitro, suggesting it may be a partial agonist.[2] | Acts as a full agonist, mimicking the action of endogenous ghrelin.[1] |
Preclinical and Clinical Efficacy
The in vivo effects of this compound have been primarily studied in rats, while capromorelin has extensive data from studies in dogs and cats. This difference in species is a critical consideration when comparing the results.
This compound (Data from Rat Studies)
| Endpoint | Result | Experimental Details |
| Growth Hormone (GH) Release | Significant increase in plasma GH, peaking at 20-45 minutes post-administration.[2] | Single oral dose of 10 mg/kg in pentobarbital-anesthetized rats.[2] |
| Body Weight | Significant increase of 19.5 g over 9 days.[2] | 10 mg/kg orally, twice a day for 9 days in normal female rats.[2] |
| Body Composition | Significant increase in fat-free mass of 18.1 g over 9 days.[2] | 10 mg/kg orally, twice a day for 9 days in normal female rats.[2] |
| IGF-1 Levels | Significantly elevated 6 hours after the last dose.[2] | 10 mg/kg orally, twice a day for 9 days in normal female rats.[2] |
Capromorelin (Data from Dog and Cat Studies)
| Endpoint | Result | Experimental Details |
| Appetite Stimulation | Significant improvement in appetite as assessed by owners (68.6% success vs 44.6% in placebo).[6] | 3 mg/kg oral solution once daily for 4 days in inappetent dogs.[6] |
| Food Consumption | ~60% increase in food consumption compared to placebo over 4 days.[7] | 3 mg/kg oral solution once daily for 4 days in healthy Beagle dogs.[7] |
| Body Weight | Significant mean body weight increase of 1.8% vs 0.1% in placebo over 4 days in inappetent dogs.[6] A mean increase of 5.96% vs 0.053% in placebo over 4 days in healthy dogs.[7] | 3 mg/kg oral solution once daily.[6][7] |
| IGF-1 Levels | Sustained increase in serum IGF-1 concentrations.[8] | Daily oral dosing in Beagle dogs.[8] |
Experimental Protocols
In Vitro Ghrelin Receptor Binding Assay (for this compound)
A competitive binding assay was utilized to determine the affinity of this compound for the human ghrelin receptor subtype 1a (GHSR-1a).[2]
In Vivo Appetite Stimulation Study (for Capromorelin in Dogs)
A prospective, randomized, masked, placebo-controlled clinical study was conducted to evaluate the effectiveness of capromorelin in client-owned dogs with reduced appetite.[6]
Safety and Tolerability
This compound: Specific adverse event data from the preclinical studies are not detailed in the provided search results.
Capromorelin: In veterinary use, capromorelin is generally well-tolerated.[6] The most commonly reported adverse events in dogs include diarrhea and vomiting.[6] In cats, hypersalivation has been noted.[9]
Summary and Conclusion
Both this compound and capromorelin are potent, orally active ghrelin receptor agonists. This compound has demonstrated efficacy in promoting growth hormone secretion and increasing lean body mass in rats, suggesting its potential for treating conditions like growth hormone deficiency. Capromorelin has been successfully developed and approved for appetite stimulation in veterinary medicine, with robust clinical data supporting its efficacy and safety in dogs and cats.
The primary limitation in a direct comparison is the lack of head-to-head studies and the use of different animal models in the available research. The data for this compound is preclinical and focused on growth-related parameters in rodents, while the data for capromorelin is from clinical use in companion animals with a focus on appetite and weight gain.
For researchers and drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic indication. This compound's profile may be more suited for applications where an increase in lean body mass and growth hormone pulsatility is the primary goal. Capromorelin's established success as an appetite stimulant makes it a strong benchmark for the development of new orexigenic agents. Further research, including comparative studies in the same species, would be necessary to definitively delineate the nuanced differences in their pharmacological profiles and therapeutic potential.
References
- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Capromorelin - Wikipedia [en.wikipedia.org]
- 5. vcahospitals.com [vcahospitals.com]
- 6. A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the safety of daily administration of capromorelin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SM-130686 Effects: A Comparative Analysis of a Synthetic Ghrelin Receptor Agonist
Overview of SM-130686
This compound is an orally active, small-molecule, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Its primary reported effects are the stimulation of growth hormone (GH) secretion, leading to subsequent increases in insulin-like growth factor-I (IGF-I) levels, increased body weight, and a preferential gain in fat-free (lean) mass.[1][2]
Quantitative Data on this compound Effects
The majority of the quantitative data on this compound originates from a key study published by Nagamine et al. in 2001. The findings from this and related publications are summarized in the tables below.
In Vitro Activity of this compound
| Parameter | Value | Cell/Receptor System | Reference |
| GH Release (EC50) | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [1] |
| GH-Releasing Activity | ~52% of ghrelin | Cultured rat pituitary cells | [1] |
| Binding Affinity (IC50) | 1.2 nM | Human GHS receptor 1a (hGHSR1a) | [1] |
In Vivo Effects of this compound in Rats
| Parameter | Dosage & Duration | Result | Reference |
| Peak Plasma GH Concentration | 10 mg/kg (single oral dose) | Peak at 20-45 minutes post-administration | [1] |
| Body Weight Gain | 10 mg/kg (twice daily for 9 days) | 19.5 ± 2.1 g increase | [1] |
| Fat-Free Mass Gain | 10 mg/kg (twice daily for 9 days) | 18.1 ± 7.5 g increase | [1] |
| Serum IGF-I Concentration | 10 mg/kg (twice daily for 9 days) | Significantly elevated 6 hours after the last dose | [1] |
Signaling Pathway and Experimental Workflow
The biological effects of this compound are initiated by its binding to the ghrelin receptor (GHSR), a G-protein coupled receptor. This interaction primarily activates the Gq/11 protein, leading to a cascade of intracellular events.
Figure 1. Signaling pathway of this compound via the ghrelin receptor (GHSR).
The general workflow for evaluating compounds like this compound involves a series of in vitro and in vivo experiments to determine efficacy and mechanism of action.
Figure 2. Logical workflow for the evaluation of this compound's effects.
Experimental Protocols
In Vitro GH Release Assay (Nagamine et al., 2001)
-
Cell Culture: Anterior pituitary glands were obtained from male Wistar rats. The tissue was enzymatically dissociated using collagenase and DNase. The resulting cells were cultured for 3-4 days before being used in the assay.
-
Assay Procedure: The cultured pituitary cells were washed and then incubated with various concentrations of this compound for a specified period.
-
Data Collection: After incubation, the supernatant was collected, and the concentration of growth hormone was measured using a radioimmunoassay (RIA).
-
Analysis: A dose-response curve was generated to calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
In Vivo Body Composition Analysis in Rats (Nagamine et al., 2001)
-
Animal Model: Normal female rats were used for the study.
-
Dosing Regimen: this compound was administered orally at a dose of 10 mg/kg twice a day for a total of 9 days. A control group received a vehicle.
-
Measurements:
-
Body Weight: The rats were weighed daily.
-
Fat-Free Mass: Fat-free mass was measured using a bioelectrical impedance analysis (BIA) method at the beginning and end of the 9-day treatment period. BIA estimates body composition based on the differential electrical conductivity of fat and lean tissues.
-
-
Blood Analysis: At the end of the study, blood samples were collected to measure serum IGF-I concentrations.
Reproducibility and Comparison with Other Ghrelin Mimetics
As of late 2025, there is a notable lack of studies from independent research groups that have specifically aimed to replicate the quantitative findings for this compound. The primary data originates from research conducted by Sumitomo Pharmaceuticals, the developer of the compound.
However, the biological effects of this compound are consistent with the well-established mechanism of action of other ghrelin receptor agonists. A comparison with a more widely studied compound, MK-677 (Ibutamoren), can provide insights into the reproducibility of the effects for this class of drugs.
Comparative Overview: this compound vs. MK-677
| Feature | This compound (in rats) | MK-677 (in humans) | Consistency of Effect |
| GH Secretion | Increased pulsatile GH release | Increased pulsatile GH release | Consistent |
| IGF-I Levels | Significantly increased | Significantly increased | Consistent |
| Body Composition | Increased fat-free mass, increased body weight | Increased fat-free mass, increased body weight | Consistent |
| Oral Bioavailability | Yes | Yes | Consistent |
Studies on MK-677 in elderly human subjects have demonstrated that daily oral administration significantly increases GH and IGF-I levels to that of healthy young adults and leads to an increase in fat-free mass. These findings in a different species and clinical setting align with the preclinical data reported for this compound, suggesting that the fundamental anabolic effects mediated by GHSR agonism are reproducible across different molecules in this class.
Conclusion
The reported effects of this compound as a potent, orally active ghrelin receptor agonist are based on a coherent set of in vitro and in vivo data. While direct replication of these studies by independent laboratories is not apparent in the published literature, the observed outcomes—stimulation of the GH/IGF-I axis and promotion of lean body mass—are highly consistent with the known pharmacology of the ghrelin system and the effects of other well-characterized ghrelin mimetics. This indirect evidence supports the likely reproducibility of the qualitative effects of this compound, although independent verification would be necessary to confirm the precise quantitative parameters reported in the original studies.
References
A Comparative Guide to the Specificity of SM-130686 for the Ghrelin Receptor (GHSR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SM-130686, a synthetic ghrelin receptor (GHSR) agonist, with other notable GHSR agonists. The focus is on the specificity of this compound, supported by available experimental data, to aid in the evaluation and selection of appropriate research tools for studying the ghrelin system.
Introduction to this compound
This compound is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It is structurally distinct from the endogenous ligand, ghrelin, and other peptidic and non-peptidic GHSR agonists.[3][4] this compound has been investigated for its potential therapeutic applications, including the treatment of growth hormone deficiency, due to its ability to stimulate growth hormone (GH) release.[1][2][5]
Comparative Analysis of GHSR Agonists
The specificity of a ligand for its receptor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This section compares the in vitro binding affinity and functional activity of this compound with other GHSR agonists.
Binding Affinity
The binding affinity of a ligand to its receptor is a primary indicator of its potency and specificity. The following table summarizes the reported binding affinities (Ki or IC50) of this compound and other selected GHSR agonists. Lower values indicate higher binding affinity.
| Compound | Receptor | Ligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human GHSR1a | [35S]-MK-677 | 1.2 | [3][4] | |
| Ghrelin | Human GHSR1a | [125I]-Ghrelin | 0.58 | ||
| Anamorelin | Human GHSR1a | 0.70 | |||
| Capromorelin | Human GHSR1a | [125I]-Ghrelin | 7 | [6] | |
| Examorelin (Hexarelin) | Human GHSR | 15.9 | |||
| Macimorelin | Human GHSR1a | Similar to Ghrelin | [7] | ||
| Ipamorelin | GHSR | Selective Agonist | [8] |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies. Data for Macimorelin and Ipamorelin are qualitative based on available literature.
Functional Activity
This compound is characterized as a partial agonist of GHSR.[3][4][9] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous full agonist, ghrelin.
-
Calcium Mobilization: In Chinese hamster ovary cells expressing recombinant GHSR, the maximal enhancement of intracellular Ca2+ concentration induced by this compound was approximately 55% of that induced by ghrelin.[9]
-
Growth Hormone Release: In cultured rat pituitary cells, the GH-releasing activity of this compound was about 52% of that of ghrelin.[3][4][10] The half-maximum stimulation (EC50) for GH release was observed at a concentration of 6.3 ± 3.4 nM.[3][4]
This partial agonism can be advantageous in certain therapeutic contexts, potentially reducing the risk of receptor desensitization and downstream adverse effects associated with full agonists.
Specificity and Off-Target Effects
In contrast, some other GHSR agonists, like GHRP-6 and GHRP-2, have been shown to stimulate the release of other hormones like ACTH and cortisol, whereas Ipamorelin is reported to be highly selective for GH release.[4] The lack of publicly available, extensive off-target screening data for this compound is a limitation in fully assessing its specificity profile compared to other agents.
Signaling Pathways and Experimental Workflows
GHSR Signaling Pathway
Activation of GHSR by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in GH secretion.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited in publications on this compound are not fully available in the public domain. However, the following are generalized protocols for the key assays used to characterize GHSR agonists, based on standard laboratory practices.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of this compound for GHSR.
Materials:
-
Cell membranes prepared from cells stably expressing human GHSR1a.
-
Radiolabeled ligand (e.g., [35S]-MK-677).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 2.5 mM EDTA, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional agonistic activity of this compound by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing human GHSR1a (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and ghrelin (as a reference full agonist).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the GHSR-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Prepare serial dilutions of this compound and ghrelin in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence, then automatically inject the different concentrations of the test compounds.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 and the maximal effect (Emax) relative to ghrelin.
In Vitro Growth Hormone (GH) Release Assay
Objective: To quantify the amount of GH secreted from pituitary cells in response to this compound.
Materials:
-
Primary pituitary cells from rats or a suitable pituitary cell line (e.g., GH3 cells).
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Serum-free medium for the assay.
-
This compound and ghrelin.
-
24- or 48-well culture plates.
-
GH ELISA kit.
-
Plate reader for ELISA.
Procedure:
-
Isolate and culture primary pituitary cells or seed the pituitary cell line in the culture plates and allow them to adhere.
-
Once the cells are ready, wash them with serum-free medium.
-
Pre-incubate the cells in serum-free medium for a short period (e.g., 30-60 minutes).
-
Prepare different concentrations of this compound and ghrelin in serum-free medium.
-
Remove the pre-incubation medium and add the medium containing the test compounds or vehicle control.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the supernatant from each well.
-
Quantify the concentration of GH in the supernatants using a specific GH ELISA kit according to the manufacturer's instructions.
-
Plot the amount of GH released against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax.
Conclusion
This compound is a potent and orally active partial agonist of the GHSR with a high binding affinity. Its specificity for GHSR is supported by its mechanism of action being blocked by a GHSR antagonist. However, a comprehensive understanding of its selectivity profile would be greatly enhanced by publicly available data from broad off-target screening. When selecting a GHSR agonist for research, the partial agonism of this compound should be considered, as it may offer different physiological outcomes compared to full agonists like ghrelin. The choice between this compound and other GHSR agonists will ultimately depend on the specific research question and the desired pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [medbox.iiab.me]
- 7. go.drugbank.com [go.drugbank.com]
- 8. uspeptideco.com [uspeptideco.com]
- 9. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
SM-130686: A Comparative Review of a Potent Growth Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SM-130686 with other key growth hormone secretagogues (GHSs), offering a detailed analysis of its performance based on available experimental data. This compound is an orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), which plays a crucial role in stimulating growth hormone (GH) release.[1] This document summarizes its pharmacological profile, mechanism of action, and comparative efficacy against other GHSs.
Comparative Performance Data
The following tables summarize the in vitro and in vivo comparative data for this compound against other growth hormone secretagogues.
Table 1: In Vitro Comparative Activity of this compound and Other GHSs
| Compound | Target Receptor | Potency (IC50) for Human GHS-R1a | Potency (EC50) for GH Release from Rat Pituitary Cells | Relative Efficacy (vs. Ghrelin) | Reference |
| This compound | GHSR | 1.2 nM | 6.3 ± 3.4 nM | ~52% | [2][3] |
| Ghrelin | GHSR | Not explicitly stated, but used as reference | 2.4 ± 0.5 nM | 100% | [3] |
| MK-677 | GHSR | Used as a radiolabeled ligand for binding assays | Not explicitly stated | Not explicitly stated | [2] |
Table 2: In Vivo Anabolic Effects of this compound in Rats
| Treatment | Duration | Dosage | Change in Body Weight | Change in Fat-Free Mass | Effect on Serum IGF-I | Reference |
| This compound | 9 days | 10 mg/kg, orally, twice a day | Significant increase (19.5 ± 2.1 g) | Significant increase (18.1 ± 7.5 g) | Significantly elevated | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist on the growth hormone secretagogue receptor (GHSR).[1][2] This G protein-coupled receptor is primarily expressed in the anterior pituitary and hypothalamus.[4] Upon binding, this compound activates the receptor, leading to an increase in intracellular calcium concentrations and subsequent stimulation of growth hormone (GH) release.[4] The released GH then acts on various tissues, promoting effects such as an increase in muscle mass and a decrease in body fat.[1] this compound is considered a partial agonist, as its maximal effect on GH release is approximately 52% of that induced by ghrelin, the endogenous ligand for the GHSR.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SM-130686: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SM-130686 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its safe management based on general principles for handling potent, small-molecule research chemicals. Adherence to institutional and local regulations is critical.
This compound is an oxindole derivative that functions as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] As with any biologically active research compound, it is imperative to handle this compound with appropriate care to minimize exposure and prevent environmental contamination.
Essential Safety and Handling Protocols
Before beginning any work with this compound, ensure that all personnel are familiar with standard laboratory safety procedures and have access to the necessary personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Body Protection: A laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powdered form, a NIOSH-approved respirator may be necessary.
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent the release of the compound into the environment.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound waste. This process should be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxo-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide
-
The CAS Number: 259666-71-2
-
An indication of the hazards (e.g., "Biologically Active," "Handle with Care")
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Consult a general Safety Data Sheet for common laboratory chemicals for information on incompatible materials, which often include strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a suitable laboratory detergent and water for cleaning. All cleaning materials should also be disposed of as hazardous waste.
-
Quantitative Data and Chemical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxo-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide |
| Molecular Formula | C22H23ClF3N3O3 |
| Molar Mass | 469.89 g·mol−1[2] |
| CAS Number | 259666-71-2[2] |
| Appearance | Solid (powder) |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1] |
Signaling Pathway of this compound
This compound exerts its biological effects by acting as an agonist on the Growth Hormone Secretagogue Receptor (GHSR). The diagram below illustrates the general signaling pathway initiated by the activation of this receptor.
This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting. By following these procedures and consulting with your institutional safety experts, you can ensure a safe research environment while advancing scientific discovery.
References
Essential Safety and Handling Protocols for SM-130686
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of SM-130686.
This document provides crucial safety and logistical information for the handling of this compound, a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling potent, solid, non-volatile research compounds. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is critical for understanding its handling and storage requirements.
| Property | Value | Source |
| Molecular Weight | 506.35 g/mol | [1] |
| Formula | C22H23ClF3N3O3 | [1][2] |
| CAS Number | 259666-71-2 | [2] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In solvent) | -80°C for 1 year | [1] |
| Bioactivity | Potent, orally-active GHSR agonist | [1][2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Double-gloving (nitrile) | Disposable lab coat or gown, sleeve covers | N95 or higher-rated respirator (in a ventilated enclosure) |
| Solubilization and Dilution | Chemical splash goggles | Double-gloving (nitrile) | Disposable lab coat or gown, sleeve covers | Not required if performed in a certified chemical fume hood |
| In-vivo Dosing (Oral) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Experimental Workflows and Safety Protocols
The following diagrams illustrate the recommended workflow for handling this compound and its mechanism of action. Adherence to these workflows is critical for minimizing exposure risk.
Caption: Safe Handling Workflow for this compound
Caption: Simplified Signaling Pathway of this compound
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the powdered compound at -20°C for long-term stability.[1]
-
If solubilized, store at -80°C for up to one year.[1]
Handling Procedures:
-
Preparation: Before handling the solid compound, designate a specific work area. All weighing and initial solubilization of the powder should be conducted in a certified chemical fume hood or a powder containment hood.
-
Weighing: Use an analytical balance within the containment area. Use anti-static weighing dishes.
-
Solubilization: Add the solvent to the vial containing the pre-weighed compound slowly to avoid aerosolization.
-
Decontamination: After each use, decontaminate the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of down the drain.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and ensuring the integrity of their experimental results. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
